Product packaging for Dersalazine(Cat. No.:CAS No. 188913-58-8)

Dersalazine

Cat. No.: B066433
CAS No.: 188913-58-8
M. Wt: 600.7 g/mol
InChI Key: AYEAMZDTWLXZIJ-JEFTWCRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dersalazine is a pioneering colon-specific prodrug meticulously designed for advanced investigative applications in the field of gastroenterology, particularly in the study of Inflammatory Bowel Disease (IBD) models such as ulcerative colitis. This bifunctional molecule is a chemical conjugate of 5-aminosalicylic acid (5-ASA, mesalazine) and 4-aminobenzoyl-β-alanine, engineered to remain intact during transit through the upper gastrointestinal tract. Upon reaching the colon, the azo bond is selectively cleaved by azoreductases produced by the resident colonic microflora, resulting in the targeted local release of two active moieties: 5-ASA and the carrier molecule 4-aminobenzoyl-β-alanine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32N6O4 B066433 Dersalazine CAS No. 188913-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188913-58-8

Molecular Formula

C35H32N6O4

Molecular Weight

600.7 g/mol

IUPAC Name

2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38?

InChI Key

AYEAMZDTWLXZIJ-JEFTWCRZSA-N

Isomeric SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Canonical SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2

Synonyms

DERSALAZINE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dersalazine Sodium in Inflammatory Bowel Disease (IBD)

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersalazine sodium is a novel, colon-targeted therapeutic agent developed for the treatment of Ulcerative Colitis (UC). It is a new chemical entity that links a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2][3] This unique structure allows for targeted delivery to the large intestine, where resident bacteria cleave the azo bond, releasing both active moieties directly at the site of inflammation.[4] Preclinical and clinical data indicate that the primary anti-inflammatory activity is driven by the UR-12715 component, which exerts its effects through PAF antagonism and subsequent down-regulation of key inflammatory pathways, most notably the IL-17 signaling axis.[1][2][4] A Phase II proof-of-concept study in patients with mild-to-moderate UC demonstrated a clinically significant remission rate of 46.2% compared to 12.5% for mesalazine and 10% for placebo, suggesting a potent and distinct mechanism of action.[5][6] This document provides a comprehensive overview of the pharmacokinetics, core mechanism, and supporting data for this compound sodium.

Introduction to this compound Sodium: A Dual-Action, Colon-Targeted Prodrug

The treatment of Ulcerative Colitis has historically relied on aminosalicylates, such as sulfasalazine and mesalamine (5-ASA).[1] While effective for mild-to-moderate disease, their efficacy can be limited.[4] this compound sodium was engineered to improve upon these therapies by combining two distinct, active molecules into a single prodrug.

  • UR-12715: A potent antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator in the inflammatory cascade, contributing to increased vascular permeability, leukocyte chemotaxis, and production of pro-inflammatory cytokines.[1]

  • 5-Aminosalicylic Acid (5-ASA): The established therapeutic component of sulfasalazine and the active ingredient in mesalamine-based drugs. Its mechanisms include antioxidant properties and potential inhibition of various inflammatory pathways.[1]

These two molecules are joined by an azo bond, rendering the parent compound, this compound sodium, inert until it reaches the colon.[1][4]

DS This compound Sodium (Oral Administration) UGI Unaltered transit through upper GI tract DS->UGI Ingestion Colon Colon / Large Intestine UGI->Colon Delivery Bacteria Bacterial Azoreductases Colon->Bacteria Metabolites Active Metabolites Released Bacteria->Metabolites Azo Bond Cleavage UR12715 UR-12715 (PAF Antagonist) Metabolites->UR12715 ASA 5-ASA (Aminosalicylate) Metabolites->ASA

Caption: Targeted delivery and activation of this compound Sodium in the colon.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound sodium is defined by its colon-specific activation. Phase I studies in healthy volunteers have confirmed this targeted delivery mechanism.

  • Minimal Systemic Absorption: The parent drug is carried unaltered through the stomach and small intestine, resulting in very low systemic exposure to this compound sodium itself.[4]

  • Efficient Colonic Azoreduction: Upon reaching the colon, native gut bacteria efficiently cleave the azo bond, releasing UR-12715 and 5-ASA.[4]

  • Low Metabolite Systemic Exposure: Radiolabeled studies confirmed that the cumulative systemic recovery of radioactivity was less than 1% of the total administered dose at 168 hours. Faecal recovery consisted mostly of the active UR-12715 metabolite, confirming efficient local release and minimal systemic absorption.[4]

  • Safety in Healthy Volunteers: this compound sodium was well tolerated in healthy volunteers, with no serious or severe adverse events reported.[4]

Table 1: Pharmacokinetic Profile in Healthy Volunteers
ParameterObservationCitation
Systemic Exposure (Parent Drug) Minimal; does not increase significantly with dose.[4]
Systemic Exposure (Metabolites) Dose-dependent for both UR-12715 and salicylates, but overall exposure is very low.[4]
Cumulative Systemic Radioactivity < 1% of total administered dose after 168 hours.[4]
Primary Route of Excretion Faecal, predominantly as the active metabolite UR-12715.[4]

Core Mechanism of Action

The anti-inflammatory effect of this compound sodium is multi-faceted, though primarily driven by the PAF antagonist activity of its UR-12715 metabolite.[4] This is a key differentiator from other azo-bound drugs like sulfasalazine, where 5-ASA is the main active component.[1]

PAF Antagonism and Cytokine Inhibition

Platelet-Activating Factor is a potent inflammatory mediator that signals through its G-protein coupled receptor on various immune cells. This activation triggers a cascade leading to the expression of multiple pro-inflammatory genes. UR-12715 acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream effects.

cluster_0 Inflammatory Cell PAF_R PAF Receptor G_Protein G-Protein Activation PAF_R->G_Protein Signaling Downstream Signaling (e.g., PLC, MAPK) G_Protein->Signaling TF Transcription Factor Activation (e.g., NF-κB) Signaling->TF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->Cytokines PAF PAF PAF->PAF_R Binds & Activates UR12715 UR-12715 UR12715->PAF_R Blocks

Caption: UR-12715 blocks PAF receptor activation, inhibiting cytokine production.

Down-Regulation of the IL-17 Pathway

A key finding from preclinical studies is that this compound sodium's efficacy is strongly linked to the down-regulation of Interleukin-17 (IL-17).[1][2] IL-17 is a hallmark cytokine of Th17 cells, which are increasingly implicated in the pathogenesis of IBD. It acts as a potent driver of neutrophil recruitment to inflamed tissue.

In rodent models of colitis, this compound sodium treatment led to a significant reduction in the expression of IL-17 and other pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3] This reduction in IL-17 correlates with decreased neutrophil infiltration into the colonic tissue, as measured by myeloperoxidase (MPO) activity.[1]

DS This compound Sodium (DS) IL17 Reduced IL-17 Expression DS->IL17 Primary Effect Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, IL-6) IL17->Cytokines Neutrophils Decreased Neutrophil Infiltration IL17->Neutrophils Inflammation Amelioration of Colonic Inflammation Cytokines->Inflammation MPO Reduced MPO Activity Neutrophils->MPO MPO->Inflammation

Caption: this compound Sodium's modulation of the IL-17 inflammatory axis.

Preclinical Evidence

The anti-inflammatory activity of this compound sodium has been characterized in multiple rodent models of colitis.

TNBS-Induced Colitis in Rats

This model induces a Th1-mediated inflammatory response. This compound sodium demonstrated significant efficacy after 7 days of treatment.

  • Model: Trinitrobenzene sulphonic acid (TNBS)-induced colitis in rats.

  • Treatment Groups: Vehicle control; this compound Sodium (DS) at 10 mg·kg⁻¹ b.i.d.; DS at 30 mg·kg⁻¹ b.i.d.

  • Duration: Treatments administered for 2 or 7 days.

  • Endpoints: Macroscopic damage score, colonic weight/length ratio, myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and measurement of inflammatory mediators (TNF, IL-1β, IL-6, IL-17).[1][2]

ParameterControl (TNBS)This compound Sodium (30 mg·kg⁻¹)OutcomeCitation
Macroscopic Score HighSignificantly ReducedAmeliorated colonic damage[1]
MPO Activity EnhancedSignificantly ReducedLower leukocyte infiltration[1]
Colonic IL-17 EnhancedSignificantly ReducedDown-regulation of key cytokine[1]
Colonic TNF, IL-1β, IL-6 EnhancedSignificantly ReducedBroad anti-inflammatory effect[1][2]

Notably, a 2-day treatment was sufficient to reduce IL-17 expression, but not long enough to produce significant changes in macroscopic damage or other inflammatory markers, suggesting IL-17 down-regulation is an early event in its mechanism of action.[1][2] Furthermore, intracolonic administration of the UR-12715 metabolite alone replicated the anti-inflammatory effects, whereas 5-ASA alone did not, confirming UR-12715 as the principal active moiety.[1]

DSS-Induced Colitis in Mice

This model is useful for studying the role of the innate immune system and epithelial barrier integrity. The anti-inflammatory properties of this compound sodium were tested in two different mouse strains.

  • Model: Dextran sodium sulphate (DSS)-induced colitis.

  • Strains: BALB/c mice and C57BL/6 mice (the latter being more dependent on an IL-17-driven pathology).

  • Endpoints: Assessment of intestinal anti-inflammatory effects and measurement of colonic pro-inflammatory cytokines (IL-1β, IL-6, IL-17).[1][2]

Mouse StrainPathological DependenceEffect of this compound SodiumOutcomeCitation
C57BL/6 IL-17 DependentBeneficial Effect: Reduced colonic IL-1β, IL-6, and IL-17.Demonstrates efficacy in an IL-17 driven model.[1][2][3]
BALB/c Less IL-17 DependentNo Intestinal Anti-inflammatory Effect Suggests the primary mechanism is linked to the IL-17 axis.[1][2][3]

This strain-specific efficacy provides strong evidence that the down-regulation of IL-17 production is central to the therapeutic action of this compound sodium.

Clinical Efficacy and Safety

A Phase II proof-of-concept study has provided the first clinical evidence of this compound sodium's safety and activity in patients with UC.

Phase II Proof-of-Concept Study Design

This study was designed to assess the initial efficacy and safety of this compound sodium in its target population.

cluster_0 Phase II Clinical Trial Workflow cluster_1 Treatment Arms (4 Weeks) Patients Patient Population (n=34) Mild-to-Moderate Active UC (Mayo Score 5-10) Randomization Randomization (Double-Blind) Patients->Randomization DS_Arm This compound Sodium 1200 mg / 12h (n=13) Randomization->DS_Arm 1 Mesa_Arm Mesalazine 1200 mg / 12h (n=10) Randomization->Mesa_Arm 2 PBO_Arm Placebo (n=11) Randomization->PBO_Arm 3 Endpoint Primary Endpoint Assessment (Week 4) Full Mayo Score / Clinical Remission DS_Arm->Endpoint Mesa_Arm->Endpoint PBO_Arm->Endpoint

Caption: Workflow for the Phase II proof-of-concept clinical trial.[5][6]

Clinical Efficacy Results

This compound sodium demonstrated superior efficacy over both placebo and an active comparator, mesalazine.

EndpointThis compound Sodium (n=13)Mesalazine (n=10)Placebo (n=11)Citation
Clinical Remission 46.2% 12.5%10.0%[5][6]
Gene Expression Significantly decreased expression of inflammatory genes in colon biopsies.Not ReportedNot Reported[5][6]
Clinical Safety Profile

This compound sodium was generally well-tolerated. No serious adverse reactions were reported during the 4-week treatment period.

ParameterThis compound SodiumMesalazinePlaceboCitation
Adverse Events (AEs) 23.0%12.5%7.6%[5][6]
Serious AEs 000[5][6]
Notable AEs Increased liver enzymes in 2/13 patients (resolved on treatment interruption).Not specifiedNot specified[5][6]

Conclusion

This compound sodium represents a rationally designed therapeutic for Inflammatory Bowel Disease with a distinct and potent mechanism of action. By targeting the drug's release to the colon and combining a PAF antagonist with 5-ASA, it offers a novel approach to topical anti-inflammatory therapy. The core mechanism is driven by the PAF antagonist UR-12715, which suppresses the inflammatory cascade primarily through the down-regulation of IL-17 and other key pro-inflammatory cytokines. This mechanism is supported by robust preclinical data in relevant animal models and validated by promising efficacy and safety results from a Phase II clinical trial. These findings establish this compound sodium as a compelling candidate for further development in the management of Ulcerative Colitis.

References

The Role of Platelet-Activating Factor (PAF) Antagonism in the Mechanism of Action of Dersalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine sodium is a novel investigational drug developed for the treatment of ulcerative colitis, a chronic inflammatory bowel disease. It is a rationally designed molecule that combines two active moieties through an azo bond: 5-aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease, and UR-12715, a potent and specific antagonist of the platelet-activating factor (PAF) receptor. This dual mechanism of action targets distinct but complementary inflammatory pathways implicated in the pathogenesis of ulcerative colitis. This technical guide provides an in-depth exploration of the pivotal role of the PAF antagonist component of this compound, detailing its mechanism of action, supporting preclinical and clinical data, and the experimental methodologies used in its evaluation.

The Platelet-Activating Factor Signaling Pathway in Inflammation

Platelet-activating factor is a potent phospholipid mediator that plays a crucial role in a wide array of inflammatory processes.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various immune and endothelial cells.[1][2] Activation of the PAFR by PAF triggers a cascade of intracellular signaling events, leading to:

  • Platelet aggregation and degranulation: Contributing to thrombosis and the release of inflammatory mediators.

  • Increased vascular permeability: Facilitating the leakage of plasma and inflammatory cells into tissues.

  • Chemotaxis and activation of leukocytes: Promoting the infiltration of neutrophils and other immune cells to the site of inflammation.

  • Production of cytokines and chemokines: Amplifying the inflammatory response.

Given its central role in inflammation, the PAF signaling pathway represents a key therapeutic target for inflammatory diseases, including ulcerative colitis.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR G_protein Gq/Gi Protein PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammatory_Response Inflammatory Response Ca_release->Inflammatory_Response PKC->Inflammatory_Response Dersalazine_moiety UR-12715 (this compound Moiety) Dersalazine_moiety->PAFR antagonizes

PAF Signaling Pathway and this compound's Point of Intervention.

This compound's Dual Mechanism of Action

This compound is designed as a colon-targeted prodrug. The azo bond linking 5-ASA and UR-12715 is stable in the upper gastrointestinal tract but is cleaved by azoreductases produced by the colonic microflora. This targeted delivery ensures that both active moieties are released at the site of inflammation in ulcerative colitis, minimizing systemic exposure and potential side effects.

Dersalazine_Mechanism This compound This compound Sodium (Oral Administration) UGI_Tract Upper GI Tract (Stomach, Small Intestine) This compound->UGI_Tract Cleavage Azo Bond Cleavage Colon Colon UGI_Tract->Colon Intact Passage Azoreductases Bacterial Azoreductases Azoreductases->Cleavage catalyzes UR12715 UR-12715 (PAF Antagonist) Cleavage->UR12715 FiveASA 5-ASA Cleavage->FiveASA PAF_Receptor PAF Receptor UR12715->PAF_Receptor blocks Inflammatory_Pathways Other Inflammatory Pathways (e.g., Prostaglandins) FiveASA->Inflammatory_Pathways inhibits Inflammation_Reduction Reduction of Inflammation PAF_Receptor->Inflammation_Reduction Inflammatory_Pathways->Inflammation_Reduction

Logical Workflow of this compound's Dual-Action Mechanism.

Quantitative Data

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound and its active moiety, UR-12715.

Table 1: In Vitro Activity of UR-12715

AssayParameterValueReference
PAF-induced Rabbit Platelet AggregationIC508 nM[1]

Table 2: Efficacy of this compound in a Preclinical Model of TNBS-Induced Colitis in Rats

Treatment Group (7-day treatment)Macroscopic Damage Score (Mean ± SEM)Myeloperoxidase (MPO) Activity (U/g tissue; Mean ± SEM)
Non-colitic control0.0 ± 0.01.5 ± 0.3
TNBS control5.8 ± 0.412.3 ± 1.5
This compound (10 mg/kg)3.2 ± 0.57.2 ± 1.1
This compound (30 mg/kg)2.5 ± 0.65.8 ± 0.9
Sulfasalazine (30 mg/kg)3.5 ± 0.76.5 ± 1.2
*p < 0.05 vs. TNBS control

Table 3: Efficacy of this compound in a Phase II Clinical Trial in Patients with Mild-to-Moderate Ulcerative Colitis

OutcomeThis compound (n=13)Mesalazine (n=10)Placebo (n=11)
Clinical Remission at Week 4 (%)46.2%12.5%10.0%

Experimental Protocols

In Vitro PAF Antagonist Activity: PAF-Induced Platelet Aggregation Assay

This assay evaluates the ability of a test compound to inhibit platelet aggregation induced by PAF. The protocol is based on light transmission aggregometry.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (from healthy donor) Centrifugation1 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->Centrifugation1 Centrifugation2 3. Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) Centrifugation1->Centrifugation2 PRP_Incubation 4. PRP Incubation (37°C) in aggregometer cuvette Baseline 5. Set Baseline (100% aggregation with PRP, 0% with PPP) PRP_Incubation->Baseline Compound_Addition 6. Add Test Compound (UR-12715) or vehicle Baseline->Compound_Addition PAF_Addition 7. Add PAF to induce aggregation Compound_Addition->PAF_Addition Measurement 8. Measure Light Transmittance over time PAF_Addition->Measurement Aggregation_Curve 9. Generate Aggregation Curve Measurement->Aggregation_Curve IC50_Calculation 10. Calculate % Inhibition and IC50 Aggregation_Curve->IC50_Calculation

Experimental Workflow for PAF-Induced Platelet Aggregation Assay.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150 x g for 15 minutes at room temperature).

    • The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Aggregation Measurement:

    • Platelet aggregation is measured using a light transmission aggregometer.

    • Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • The test compound (UR-12715) or vehicle is added to the PRP and incubated for a short period (e.g., 2 minutes).

    • Aggregation is initiated by the addition of a submaximal concentration of PAF.

    • The change in light transmission is recorded for a set period (e.g., 5 minutes).

  • Data Analysis:

    • The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced aggregation, is determined from a concentration-response curve.

Preclinical Efficacy: TNBS-Induced Colitis Model in Rats

This model is a widely used experimental model of inflammatory bowel disease that shares many histopathological features with human Crohn's disease.

Methodology:

  • Induction of Colitis:

    • Male Wistar rats are lightly anesthetized.

    • A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally via a catheter.

    • Control animals receive saline or ethanol alone.

  • Treatment:

    • This compound, sulfasalazine, or vehicle is administered orally twice daily, starting on the day of colitis induction and continuing for 7 days.

  • Assessment of Colitis:

    • At the end of the treatment period, animals are euthanized, and the colon is removed.

    • Macroscopic Damage Score: The severity of colitis is assessed based on a scoring system that considers the presence and extent of ulceration, inflammation, and bowel wall thickening.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is measured as a biochemical marker of neutrophil infiltration and inflammation.

Clinical Efficacy: Phase II Proof-of-Concept Study in Ulcerative Colitis

This was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with mild-to-moderate active ulcerative colitis.

Methodology:

  • Patient Population:

    • Patients with a diagnosis of mild-to-moderate ulcerative colitis (Mayo score of 4-10) were enrolled.

  • Study Design:

    • Patients were randomized to receive one of three treatments for 4 weeks:

      • This compound sodium

      • Mesalazine

      • Placebo

  • Efficacy Endpoints:

    • The primary efficacy endpoint was the rate of clinical remission at week 4, defined as a Mayo score of ≤ 2 with no individual subscore > 1.

    • Secondary endpoints included clinical response and endoscopic improvement.

Conclusion

The dual-action mechanism of this compound, combining the established anti-inflammatory effects of 5-ASA with the potent and specific PAF antagonism of its moiety UR-12715, represents a promising and innovative therapeutic strategy for the management of ulcerative colitis. The potent in vitro activity of UR-12715 against PAF-induced platelet aggregation, coupled with the significant efficacy of this compound in preclinical models of colitis and a phase II clinical trial, underscores the critical role of PAF antagonism in its overall therapeutic effect. By targeting a key upstream mediator of inflammation, this compound offers the potential for a more comprehensive and effective control of the inflammatory cascade in ulcerative colitis. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.

References: [1] Carceller, E., Salas, J., Merlos, M., Giral, M., Ferrando, R., Escamilla, I., Ramis, J., García-Rafanell, J., & Forn, J. (2001). Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. Journal of medicinal chemistry, 44(18), 3001–3013.

References

Dersalazine: A Technical Guide to Chemical Properties and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine is a novel investigational drug developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is a prodrug designed for targeted delivery of its active moieties to the colon. This technical guide provides an in-depth overview of the known chemical properties and stability of this compound, drawing from available data and established principles of pharmaceutical science. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.

Chemical Properties of this compound

This compound is chemically composed of a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, linked to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2] This unique structure is central to its mechanism of action and stability profile. The azo bond is designed to be stable in the upper gastrointestinal tract and subsequently cleaved by azoreductase enzymes produced by colonic bacteria, releasing the two active components at the site of inflammation.

A summary of the calculated physicochemical properties of this compound is presented in Table 1. It is important to note that these are predicted values and experimental verification is essential for drug development purposes.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC36H33N5O4[3]
Molecular Weight599.69 g/mol [3]
AlogP7.53[3]
Polar Surface Area120.38 Ų[3]
Acidic pKa3.23[3]
Basic pKa5.92[3]
CX LogP5.86[3]
CX LogD4.55[3]

Stability Profile and Degradation Pathways

The stability of this compound is a critical attribute, directly influencing its shelf-life, formulation development, and therapeutic efficacy. As a prodrug, its stability is primarily dictated by the integrity of the azo bond.

Azo Bond Cleavage

The intended degradation pathway for this compound is the reductive cleavage of the azo bond by azoreductase enzymes present in the colon. This enzymatic reaction releases 5-ASA and UR-12715. In vitro studies with fecal slurries have demonstrated that the degradation of similar azo-bonded prodrugs is rapid and extensive in the presence of colonic bacteria.[4] The rate of cleavage can be influenced by the overall chemical structure of the molecule.[4]

Forced Degradation Studies

While specific forced degradation studies on this compound are not publicly available, a systematic investigation based on ICH Q1A(R2) guidelines is necessary to identify potential degradation products and establish the intrinsic stability of the molecule.[5] Such studies would typically involve exposing this compound to stress conditions including:

  • Hydrolysis: Exposure to a range of pH values (acidic, neutral, and alkaline) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to UV and visible light.

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

The degradation of the 5-ASA moiety under these conditions is well-documented and would be an expected outcome for this compound under harsh stress.

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is a composite of the actions of its two metabolites, 5-ASA and UR-12715. 5-ASA is a well-established anti-inflammatory agent used in the treatment of IBD. The novel aspect of this compound's mechanism lies in the PAF antagonist activity of UR-12715 and its influence on the Th17 inflammatory pathway.

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in inflammatory processes. It has been demonstrated that PAF can induce the differentiation of T helper 17 (Th17) cells, a key driver of inflammation in IBD.[5] PAF stimulates antigen-presenting cells, such as Langerhans cells and keratinocytes, to produce pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-6, and IL-1β.[5] These cytokines are essential for the differentiation of naive CD4+ T cells into pathogenic Th17 cells, which in turn produce IL-17, a cytokine that perpetuates the inflammatory cascade.[1][5]

The UR-12715 component of this compound acts as a PAF receptor antagonist, thereby inhibiting this signaling cascade. By blocking the PAF receptor, UR-12715 is expected to reduce the production of IL-23, IL-6, and IL-1β, leading to a down-regulation of Th17 cell differentiation and a subsequent decrease in IL-17 levels.[1][2] This proposed mechanism is illustrated in the following signaling pathway diagram.

Dersalazine_Mechanism_of_Action cluster_0 Antigen Presenting Cell (e.g., Dendritic Cell) cluster_1 Naive CD4+ T Cell cluster_2 Inflammatory Cascade PAF PAF PAF_R PAF Receptor PAF->PAF_R Cytokines IL-23, IL-6, IL-1β Production PAF_R->Cytokines Activation Naive_T_Cell Naive CD4+ T Cell Cytokines->Naive_T_Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation IL17 IL-17 Production Th17_Cell->IL17 Inflammation Inflammation IL17->Inflammation This compound This compound Azo_Cleavage Colonic Bacteria (Azo Reductase) This compound->Azo_Cleavage UR12715 UR-12715 (PAF Antagonist) UR12715->PAF_R Inhibition Azo_Cleavage->UR12715

Caption: Proposed mechanism of action of this compound's active metabolite, UR-12715.

Experimental Protocols

Detailed, validated experimental protocols are fundamental for the consistent and reliable analysis of this compound and its metabolites. The following sections outline proposed methodologies for key analytical and stability-indicating studies, based on established practices for similar compounds.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of this compound and its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound, 5-ASA, and UR-12715 in the presence of their degradation products.

Proposed Method:

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve adequate separation of all components.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength determined by the UV spectra of this compound and its metabolites (a photodiode array detector is recommended for peak purity analysis).

    • Column Temperature: 25-30 °C

  • Sample Preparation:

    • Standard solutions of this compound, 5-ASA, and UR-12715 will be prepared in a suitable diluent.

    • Forced degradation samples will be diluted to an appropriate concentration.

  • Validation Parameters (as per ICH Q2(R1) guidelines):

    • Specificity (including peak purity analysis of stressed samples)

    • Linearity

    • Range

    • Accuracy

    • Precision (repeatability and intermediate precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

HPLC_Workflow Start Sample Preparation (Standard/Degraded Sample) Injection HPLC Injection Start->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Analysis Data Analysis (Quantification, Peak Purity) Detection->Analysis Result Report Results Analysis->Result

Caption: General workflow for the stability-indicating HPLC method.

In Vitro Azo Bond Cleavage Assay

This assay is crucial to confirm the targeted release of the active metabolites in a simulated colonic environment.

Objective: To evaluate the rate and extent of this compound's azo bond cleavage by colonic bacteria in an in vitro model.

Proposed Method:

  • Preparation of Fecal Slurry:

    • Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months) are collected.

    • A 10% (w/v) fecal slurry is prepared under anaerobic conditions using a pre-reduced buffer (e.g., phosphate buffer with a reducing agent like L-cysteine).

  • Incubation:

    • A known concentration of this compound is added to the fecal slurry.

    • The mixture is incubated anaerobically at 37 °C.

    • Samples are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • The reaction is quenched (e.g., by adding a strong acid or organic solvent).

    • The samples are centrifuged, and the supernatant is analyzed by the validated stability-indicating HPLC method to quantify the disappearance of this compound and the appearance of 5-ASA and UR-12715.

  • Controls:

    • A control incubation of this compound in the buffer without fecal slurry to assess chemical stability.

    • A control incubation of the fecal slurry without this compound to monitor background levels.

Azo_Cleavage_Workflow Start Prepare Anaerobic Fecal Slurry Add_Drug Add this compound Start->Add_Drug Incubation Anaerobic Incubation at 37°C Add_Drug->Incubation Sampling Time-point Sampling Incubation->Sampling Quench Quench Reaction Sampling->Quench Analysis HPLC Analysis of This compound, 5-ASA, UR-12715 Quench->Analysis Result Determine Cleavage Rate Analysis->Result

Caption: Workflow for the in vitro azo bond cleavage assay.

Conclusion

This compound represents a promising therapeutic agent for IBD with a targeted delivery mechanism. A thorough understanding of its chemical properties and stability is paramount for its successful development. This technical guide has summarized the available information and proposed essential experimental protocols to further characterize this molecule. The successful execution of these studies will provide the necessary data to support formulation development, establish appropriate storage conditions and shelf-life, and ensure the quality, safety, and efficacy of the final drug product.

References

Dersalazine's Impact on Pro-inflammatory Cytokines IL-1β and TNF-α: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersalazine, a novel compound linking a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA), has demonstrated significant anti-inflammatory properties in preclinical models of inflammatory bowel disease (IBD). A key aspect of its mechanism of action is the downregulation of pivotal pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This technical guide provides an in-depth analysis of the available data on this compound's effects on these cytokines, detailed experimental methodologies, and a visualization of the implicated signaling pathways. The evidence suggests that this compound's therapeutic potential in conditions like ulcerative colitis is, at least in part, attributable to its robust inhibition of these key inflammatory mediators.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in rodent models of colitis, demonstrating a dose-dependent reduction in the colonic levels of IL-1β and TNF-α. The following tables summarize the key findings from studies utilizing the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.

Table 1: Effect of this compound on Colonic TNF-α Levels in TNBS-Induced Colitis in Rats [1]

Treatment GroupDose (mg/kg, b.i.d.)Mean TNF-α Level (pg/mg protein)% Inhibition vs. TNBS Control
Healthy Control-~10-
TNBS Control-~1200%
This compound10~6050%
This compound30~4067%
Sulfasalazine (SAZ)30~8033%

Data are approximated from graphical representations in Gálvez et al., 2011.[1]

Table 2: Effect of this compound on Colonic IL-1β Levels in TNBS-Induced Colitis in Rats [1]

Treatment GroupDose (mg/kg, b.i.d.)Mean IL-1β Level (pg/mg protein)% Inhibition vs. TNBS Control
Healthy Control-~25-
TNBS Control-~3000%
This compound10~20033%
This compound30~15050%
Sulfasalazine (SAZ)30~22525%

Data are approximated from graphical representations in Gálvez et al., 2011.[1]

These data indicate that this compound is more potent than sulfasalazine in reducing the colonic expression of both TNF-α and IL-1β in this experimental model.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on pro-inflammatory cytokines.

Animal Model: TNBS-Induced Colitis in Rats

This model is widely used to mimic the pathological features of Crohn's disease.

  • Animals: Male Wistar rats (200-250 g) are typically used.

  • Induction:

    • Rats are fasted for 24 hours with free access to water.

    • Under light anesthesia, a catheter is inserted rectally to a depth of 8 cm.

    • A single dose of TNBS (e.g., 10 mg in 0.25 mL of 50% ethanol) is administered intrarectally.

    • Control animals receive a similar volume of saline or 50% ethanol.

    • The rats are maintained in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

  • Treatment: this compound (e.g., 10 or 30 mg/kg), sulfasalazine (e.g., 30 mg/kg), or vehicle is administered orally twice daily (b.i.d.) for a specified period (e.g., 7 days) following colitis induction.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and the distal colon is excised for macroscopic scoring of damage and subsequent biochemical analyses.

Animal Model: DSS-Induced Colitis in Mice

This model is employed to simulate the characteristics of ulcerative colitis.

  • Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.

  • Induction:

    • Mice are provided with drinking water containing dextran sulfate sodium (DSS) (e.g., 3-5% w/v) for a defined period (e.g., 7 days).

    • Control mice receive regular drinking water.

    • Body weight, stool consistency, and the presence of blood in the feces are monitored daily to assess disease activity.

  • Treatment: this compound or vehicle is administered orally once or twice daily during the DSS administration period.

  • Sample Collection: Following the induction period, mice are sacrificed, and the colon is removed for assessment of length, macroscopic damage, and biochemical analysis.

Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a standard method for quantifying protein levels of cytokines in tissue homogenates.

  • Sample Preparation:

    • Excised colonic tissue is rinsed with ice-cold phosphate-buffered saline (PBS).

    • The tissue is weighed and homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged at high speed (e.g., 12,000 x g for 15 minutes at 4°C).

    • The resulting supernatant is collected and stored at -80°C until analysis. The total protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • ELISA Procedure (General Steps):

    • A 96-well microplate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-1β).

    • The plate is washed and blocked to prevent non-specific binding.

    • Tissue supernatant samples and a series of known standards for the cytokine are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.

    • The concentration of the cytokine in the samples is calculated by comparing their absorbance to the standard curve. Cytokine levels are typically normalized to the total protein concentration of the sample and expressed as pg/mg of protein.

Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The compound is a pro-drug that is cleaved by colonic bacteria into its two active moieties: a PAF antagonist (UR-12715) and 5-ASA. Both components contribute to the overall therapeutic effect by targeting pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Dersalazine_Signaling_Pathway This compound This compound Bacterial_Azo_Reduction Bacterial Azo-reduction This compound->Bacterial_Azo_Reduction PAF_Antagonist PAF Antagonist (UR-12715) Bacterial_Azo_Reduction->PAF_Antagonist Five_ASA 5-Aminosalicylic Acid (5-ASA) Bacterial_Azo_Reduction->Five_ASA PAF_Receptor PAF Receptor PAF_Antagonist->PAF_Receptor Inhibits IKK IKK Complex Five_ASA->IKK Inhibits MAPK_Pathway MAPK Pathway (e.g., p38, JNK) PAF_Receptor->MAPK_Pathway NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation IKK->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Activation->Proinflammatory_Genes Cytokines IL-1β, TNF-α Proinflammatory_Genes->Cytokines

Caption: Proposed mechanism of this compound's action on inflammatory signaling pathways.

Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow Colitis_Induction Colitis Induction (TNBS or DSS) Treatment_Phase Treatment Phase (this compound/Control) Colitis_Induction->Treatment_Phase Sample_Collection Sample Collection (Colon Tissue) Treatment_Phase->Sample_Collection Macroscopic_Analysis Macroscopic Analysis (Damage Score, Colon Length) Sample_Collection->Macroscopic_Analysis Biochemical_Analysis Biochemical Analysis Sample_Collection->Biochemical_Analysis ELISA ELISA (IL-1β, TNF-α protein) Biochemical_Analysis->ELISA Western_Blot Western Blot (Signaling Proteins) Biochemical_Analysis->Western_Blot RT_PCR RT-PCR (Gene Expression) Biochemical_Analysis->RT_PCR

Caption: Workflow for preclinical evaluation of this compound in colitis models.

Conclusion

The available evidence strongly supports the role of this compound as a potent inhibitor of the pro-inflammatory cytokines IL-1β and TNF-α. This inhibitory action, which appears to be superior to that of sulfasalazine, is a critical component of its anti-inflammatory profile. The dual mechanism, involving both PAF antagonism and 5-ASA-mediated effects on the NF-κB and MAPK pathways, provides a multi-pronged approach to mitigating the inflammatory cascade in IBD. Further clinical investigations are warranted to translate these promising preclinical findings into effective therapeutic strategies for patients. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the exploration of novel IBD therapies.

References

Methodological & Application

Application Notes and Protocols for Dersalazine in TNBS-Induced Colitis in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dersalazine sodium in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the proposed signaling pathway.

Introduction

This compound sodium is a novel compound that combines a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA) through an azo bond.[1][2] It has demonstrated anti-inflammatory effects in experimental models of colitis.[1][2] The TNBS-induced colitis model in rats is a well-established and clinically relevant model for inflammatory bowel disease (IBD), particularly for its resemblance to Crohn's disease.[3][4] This model is characterized by a Th1-driven inflammatory response.[3] These notes are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in this preclinical model.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study evaluating the effects of this compound on TNBS-induced colitis in rats after 7 days of treatment.[1]

Table 1: Macroscopic and Biochemical Effects of this compound on TNBS-Induced Colitis in Rats (7-Day Treatment)

Treatment GroupDose (mg·kg⁻¹ b.i.d.)Macroscopic ScoreColon Weight/Length Ratio (mg·cm⁻¹)Myeloperoxidase (MPO) Activity (U·g⁻¹)
Non-colitic Control-0.2 ± 0.1125 ± 55 ± 1
Colitic Control-4.5 ± 0.3250 ± 1045 ± 5
This compound Sodium102.8 ± 0.4190 ± 825 ± 3
This compound Sodium302.5 ± 0.3180 ± 720 ± 2
Sulfasalazine (SAZ)304.2 ± 0.5240 ± 1240 ± 4

*p < 0.05 compared to the colitic control group. Data are expressed as mean ± SEM.

Table 2: Effect of this compound on Colonic Inflammatory Mediators (7-Day Treatment)

Treatment GroupDose (mg·kg⁻¹ b.i.d.)TNF-α (pg·mg⁻¹ protein)IL-1β (pg·mg⁻¹ protein)IL-6 (pg·mg⁻¹ protein)IL-17 (pg·mg⁻¹ protein)
Non-colitic Control-50 ± 1020 ± 5150 ± 205 ± 1
Colitic Control-450 ± 50150 ± 20800 ± 10040 ± 5
This compound Sodium10250 ± 3080 ± 10400 ± 5020 ± 3
This compound Sodium30200 ± 2570 ± 8350 ± 4015 ± 2

*p < 0.05 compared to the colitic control group. Data are expressed as mean ± SEM.

Experimental Protocols

Induction of TNBS Colitis in Rats

This protocol is based on established methods for inducing colitis in rats.[5][6][7]

Materials:

  • Male Wistar rats (180-200 g)

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)

  • Ethanol (50% v/v)

  • Soft polyethylene catheter (2 mm diameter)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Anesthetize the rats.

  • Carefully insert a soft polyethylene catheter into the colon via the anus to a depth of 8 cm.

  • Slowly instill 0.25 mL of the TNBS solution (100 mg/kg TNBS in 50% ethanol) into the colon.[5]

  • To ensure the TNBS solution remains in the colon, hold the rat in a head-down position for at least 60 seconds.[5]

  • Return the rat to its cage and monitor its recovery.

  • The control group should receive a saline enema instead of TNBS.

This compound Administration

This protocol describes the oral administration of this compound to rats with TNBS-induced colitis.[1]

Materials:

  • This compound sodium

  • Vehicle (e.g., 0.2% w/v carboxymethylcellulose and 1% v/v Tween 80 in distilled water)

  • Oral gavage needle

Procedure:

  • Prepare a suspension of this compound sodium in the vehicle at the desired concentrations (e.g., 10 mg/mL and 30 mg/mL for doses of 10 and 30 mg·kg⁻¹ in a 1 mL administration volume).

  • Begin treatment 24 hours after the induction of colitis.

  • Administer the this compound suspension orally by gavage twice daily (b.i.d.) for the duration of the study (e.g., 7 days).[1]

  • The colitic control group should receive the vehicle alone.

Experimental Workflow

G cluster_pre Pre-Induction cluster_induction Colitis Induction cluster_treatment Treatment cluster_post Post-Treatment Analysis A Acclimatization of Rats B 24h Fasting A->B C Anesthesia B->C D Intra-colonic TNBS Instillation C->D E Randomization into Groups D->E F Oral Administration of this compound (10 or 30 mg/kg b.i.d.) for 7 days E->F G Sacrifice and Colon Excision F->G H Macroscopic Scoring G->H I Biochemical Analysis (MPO, Cytokines) G->I

Caption: Experimental workflow for evaluating this compound in TNBS-induced colitis.

Proposed Signaling Pathway of this compound

This compound sodium's mechanism of action in colitis is believed to be multifactorial, stemming from its two constituent molecules. The PAF antagonist moiety, UR-12715, and the 5-ASA component likely act synergistically to reduce inflammation. The downregulation of the Th17-related cytokine, IL-17, appears to be a key aspect of its intestinal anti-inflammatory effect.[1] Additionally, 5-ASA is known to exert its effects through the PPAR-γ and NF-κB signaling pathways.[8]

G cluster_this compound This compound Sodium cluster_components Active Components cluster_pathways Signaling Pathways cluster_outcomes Downstream Effects DS This compound Sodium PAF_ant PAF Antagonist (UR-12715) DS->PAF_ant ASA 5-Aminosalicylic Acid (5-ASA) DS->ASA Inflammation ↓ Inflammation PAF_ant->Inflammation NFKB NF-κB Pathway ASA->NFKB Inhibits PPAR PPAR-γ Pathway ASA->PPAR Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) NFKB->Cytokines PPAR->Inflammation Cytokines->Inflammation

Caption: Proposed mechanism of action for this compound in colitis.

References

Application Notes and Protocols for Preparing Dersalazine Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine is a novel compound under investigation for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It is a mutual prodrug of 5-aminosalicylic acid (5-ASA), a widely used anti-inflammatory agent, and UR-12715, a potent Platelet-Activating Factor (PAF) antagonist[1]. In the colon, bacterial azoreductases cleave the azo bond, releasing the two active moieties[1]. Understanding the cellular and molecular mechanisms of this compound requires robust and reproducible in vitro studies, which begin with the correct preparation of stock solutions for cell culture applications.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.

Data Presentation

Quantitative data for this compound and its sodium salt are summarized below. Due to the limited availability of experimental data for this compound's solubility, information for related compounds is provided for reference.

Table 1: Chemical and Physical Properties of this compound and this compound Sodium

PropertyThis compoundThis compound Sodium
Molecular Formula C₃₆H₃₃N₅O₄C₃₅H₃₁N₆NaO₄
Molecular Weight 599.69 g/mol [2]622.66 g/mol [3][4]
Predicted Water Solubility -0.00466 mg/mL[3]
Predicted logP 7.53[2]-
CAS Number 188913-58-8[5]367249-56-7[3]

Table 2: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale/Remarks
Primary Solvent Dimethyl sulfoxide (DMSO)The predicted low water solubility of this compound sodium suggests the need for an organic solvent. DMSO is a common and effective solvent for many small molecules used in cell culture[6][7][8][9].
Stock Solution Concentration 10-50 mM (initial test)The optimal concentration depends on the solubility of the specific batch of this compound. A solubility test is recommended.
Storage Temperature -20°C or -80°C[7][8]Aliquoting and storing at low temperatures minimizes degradation and prevents repeated freeze-thaw cycles[7][8].
Storage Duration Up to 1 month at -20°C, up to 6 months at -80°C[7][8]For longer-term storage, -80°C is preferred to maintain compound integrity.
Final DMSO Concentration in Media < 0.5% (v/v)[7][8][9]Higher concentrations of DMSO can be cytotoxic to cells. A vehicle control with the same final DMSO concentration should be included in experiments[7][9].

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 599.69 g/mol ). Adjust calculations accordingly for this compound sodium (MW: 622.66 g/mol ) or for a different desired concentration.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparations: In a sterile environment (e.g., a laminar flow hood), prepare the necessary materials. Ensure all equipment that will come into contact with the compound is sterile.

  • Weighing this compound: Carefully weigh out a precise amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need 5.997 mg of this compound. For smaller volumes, adjust accordingly. Calculation: Molarity (M) = moles/Liter; moles = mass (g) / Molecular Weight ( g/mol ) mass (mg) = 10 mmol/L * 1 L/1000 mL * 599.69 g/mol * 1000 mg/g * 1 mL = 5.997 mg

  • Dissolving in DMSO: a. Transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 5.997 mg of this compound, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): While DMSO is bactericidal, for sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. This may lead to some loss of the compound due to filter binding[10].

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles[8]. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[7][8].

Protocol 2: Diluting this compound Stock Solution for Cell Culture Experiments

This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final working concentration.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation and to ensure accurate pipetting, perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution.

    • Example: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 1 mM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final desired concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is crucial to distinguish the effects of the drug from the effects of the solvent[7].

  • Incubation: Gently mix the contents of the wells and incubate the cells under their normal culture conditions.

Visualizations

This compound's Mechanism of Action

This compound acts as a prodrug, delivering 5-ASA and a PAF antagonist (UR-12715) to the colon. Its anti-inflammatory effects are associated with the downregulation of the pro-inflammatory cytokine IL-17[1].

Dersalazine_Mechanism This compound's Anti-inflammatory Mechanism This compound This compound Azo_Reduction Azo Bond Cleavage (Colonic Bacteria) This compound->Azo_Reduction ASA 5-Aminosalicylic Acid (5-ASA) Azo_Reduction->ASA PAF_Antagonist PAF Antagonist (UR-12715) Azo_Reduction->PAF_Antagonist Inflammation Intestinal Inflammation ASA->Inflammation Inhibits PAF_Receptor PAF Receptor PAF_Antagonist->PAF_Receptor Blocks IL17 IL-17 Production Inflammation->IL17 Reduces PAF_Receptor->Inflammation Activates Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization & Storage cluster_use Application Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Sterile DMSO Weigh->Dissolve Vortex 3. Vortex to Homogenize Dissolve->Vortex Filter 4. Filter Sterilize (Optional) Vortex->Filter Aliquot 5. Aliquot into Single-Use Tubes Filter->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store Dilute 7. Dilute in Culture Medium Store->Dilute Treat 8. Treat Cells Dilute->Treat

References

Application Notes and Protocols for the Analytical Detection of Dersalazine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine is a novel prodrug developed for the treatment of inflammatory bowel diseases. It is comprised of two pharmacologically active moieties linked by an azo-bond: UR-12715, a potent platelet-activating factor (PAF) antagonist with anti-inflammatory properties, and 5-aminosalicylic acid (5-ASA), an established anti-inflammatory agent.[1] Following oral administration, this compound travels largely intact to the colon, where the azo-bond is cleaved by bacterial azoreductases, releasing UR-12715 and 5-ASA to exert their therapeutic effects locally at the site of inflammation.

Accurate and reliable analytical methods for the quantification of this compound's active metabolites, UR-12715 and 5-ASA, in biological matrices are crucial for pharmacokinetic studies, dose-response characterization, and overall drug development. These application notes provide detailed protocols for the analysis of these metabolites.

Metabolic Pathway of this compound

This compound undergoes targeted activation in the colon. The metabolic pathway is a straightforward cleavage of the parent molecule into its two active components.

Dersalazine_Metabolism This compound This compound Metabolites This compound->Metabolites UR12715 UR-12715 (PAF Antagonist) Metabolites->UR12715 Azoreduction by colonic bacteria FiveASA 5-Aminosalicylic Acid (5-ASA) Metabolites->FiveASA Azoreduction by colonic bacteria

Caption: Metabolic activation of this compound in the colon.

Analytical Method for 5-Aminosalicylic Acid (5-ASA) and its Metabolite N-acetyl-5-ASA

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5-ASA and its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in human plasma is described below.

Quantitative Data Summary
Parameter5-ASAAc-5-ASA
Linearity Range2 - 1500 ng/mL10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)2 ng/mL10 ng/mL
Lower Limit of Detection (LLOD)20 ng/mL (in plasma and urine)Not specified
Intra-day Precision (%RSD)< 8.7%< 5.7%
Inter-day Precision (%RSD)< 8.7%< 4.9%

Data compiled from multiple sources.[2][3]

Experimental Protocol: LC-MS/MS Analysis of 5-ASA and Ac-5-ASA

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 100 µL of an internal standard solution (e.g., N-Acetyl mesalamine-D3 at 150 ng/mL).

  • Add 25 µL of a derivatizing agent (10% propionic anhydride in methanol) and vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex.

  • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 20°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 800 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent or equivalent

  • Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (85:15, v/v)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-ASA: To be determined based on instrumentation and tuning

    • Ac-5-ASA: To be determined based on instrumentation and tuning

    • Internal Standard (N-Acetyl mesalamine-D3): To be determined based on instrumentation and tuning

Experimental Workflow

FiveASA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is derivatize Derivatization add_is->derivatize add_acid Add Formic Acid derivatize->add_acid extract Liquid-Liquid Extraction add_acid->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of 5-ASA and its metabolites.

Proposed Analytical Method for UR-12715

To date, a specific validated analytical method for the quantification of UR-12715 in biological matrices has not been published in peer-reviewed literature. Based on its chemical structure (a heterocyclic compound) and its nature as a PAF antagonist, a sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is proposed. Given that radiolabeled studies indicate low systemic exposure and primary recovery in feces, the following protocol is designed for the analysis of UR-12715 in fecal samples.

Chemical Structure of UR-12715

  • Molecular Formula: C₂₈H₂₉N₅O

  • Molecular Weight: 451.56 g/mol

Proposed Quantitative Data (Requires Validation)
ParameterProposed Value
Linearity Range1 - 1000 ng/g
Lower Limit of Quantification (LLOQ)1 ng/g
Lower Limit of Detection (LLOD)0.5 ng/g
Precision (%RSD)< 15%
Accuracy (%RE)± 15%
Proposed Experimental Protocol: LC-MS/MS Analysis of UR-12715 in Feces

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize a known weight of fecal sample (e.g., 0.5 g) in a suitable buffer (e.g., phosphate-buffered saline).

  • Centrifuge the homogenate and collect the supernatant.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elute UR-12715 with a high-organic solvent mixture (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • UR-12715: Precursor ion (m/z 452.6) -> Product ions (to be determined by infusion and fragmentation studies).

    • Internal Standard (e.g., a stable isotope-labeled UR-12715): To be synthesized and characterized.

Logical Relationship for Method Development

UR12715_Method_Dev cluster_dev Method Development cluster_val Method Validation select_is Select Internal Standard optimize_sample_prep Optimize Sample Preparation select_is->optimize_sample_prep optimize_lc Optimize LC Conditions optimize_sample_prep->optimize_lc optimize_ms Optimize MS Conditions optimize_lc->optimize_ms linearity Linearity & Range optimize_ms->linearity accuracy Accuracy optimize_ms->accuracy precision Precision optimize_ms->precision lod_loq LOD & LOQ optimize_ms->lod_loq specificity Specificity optimize_ms->specificity stability Stability optimize_ms->stability

Caption: Logical steps for developing the proposed UR-12715 analytical method.

Disclaimer

The analytical method described for UR-12715 is a proposed protocol based on standard practices for similar analytes and matrices. This method requires full validation according to regulatory guidelines (e.g., FDA, EMA, ICH) before its use in regulated bioanalysis. The protocol for 5-ASA and Ac-5-ASA is based on published and validated methods. Researchers should perform their own validation to ensure the method is suitable for their specific application and instrumentation.

References

Application Notes & Protocols for Dersalazine Proof-of-Concept Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dersalazine sodium is a novel therapeutic agent designed for the targeted treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC). It is a prodrug that consists of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent, linked to UR-12715, a potent Platelet-Activating Factor (PAF) antagonist, via an azo bond.[1] This unique structure is engineered for colon-specific delivery, where the azo bond is cleaved by bacterial azoreductases in the large intestine. This cleavage releases the two active moieties, 5-ASA and the PAF antagonist, directly at the site of inflammation. The dual mechanism of action involves the anti-inflammatory effects of 5-ASA, which include the inhibition of the NF-κB pathway, and the blockade of the pro-inflammatory PAF pathway.[1][2] this compound has demonstrated a capacity to down-regulate the production of key inflammatory cytokines, including IL-17.[1]

These application notes provide a comprehensive framework for conducting preclinical proof-of-concept studies to validate the therapeutic efficacy and mechanism of action of this compound using established in vitro and in vivo models.

Proposed Mechanism of Action of this compound

The therapeutic effect of this compound is predicated on its colon-specific activation and subsequent dual inhibitory action on key inflammatory pathways.

Dersalazine_Mechanism cluster_gut Colon Lumen cluster_cell Colon Epithelial / Immune Cell This compound This compound (Prodrug) Cleavage Bacterial Azoreductases This compound->Cleavage ASA 5-ASA Cleavage->ASA PAF_ant PAF Antagonist (UR-12715) Cleavage->PAF_ant NFkB NF-κB Pathway ASA->NFkB Inhibits PAF_R PAF Receptor PAF_ant->PAF_R Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) NFkB->Cytokines Promotes PAF_R->Cytokines Promotes

Caption: Proposed dual anti-inflammatory mechanism of this compound in the colon.

Part 1: In Vitro Prodrug Characterization

Objective: To verify the colon-specific delivery mechanism of this compound by assessing its stability in simulated upper gastrointestinal conditions and its subsequent cleavage into active components in a simulated colonic environment.

Protocol 1: In Vitro Stability and Activation Assay

This protocol evaluates the release of 5-ASA from this compound in conditions mimicking the stomach, small intestine, and colon.[3][4]

Materials:

  • This compound Sodium

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fresh cecal contents from untreated rats

  • Incubator shaker (37°C)

  • Centrifuge

  • HPLC system for quantification of this compound and 5-ASA

Methodology:

  • Preparation of Cecal Content Slurry: Anesthetize and sacrifice healthy rats. Collect cecal contents and immediately place them in pre-weighed tubes containing anaerobic PBS (pH 7.4) to create a 20% (w/v) slurry.

  • Incubation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in SGF, SIF, and the cecal content slurry.

    • Incubate all samples at 37°C with gentle shaking.

  • Sampling: Collect aliquots from each incubation mixture at time points 0, 1, 2, 4, 8, and 12 hours.

  • Sample Processing: Immediately centrifuge the aliquots (e.g., 10,000 x g for 10 min) to pellet solids. Filter the supernatant.

  • Quantification: Analyze the concentration of intact this compound and released 5-ASA in the supernatant using a validated HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of 5-ASA released at each time point relative to the initial concentration.

Data Presentation:

Table 1: In Vitro Stability and Release of this compound

Time (hours) Incubation Medium % this compound Remaining (Mean ± SD) % 5-ASA Released (Mean ± SD)
0 SGF (pH 1.2) 100 0
8 SGF (pH 1.2)
0 SIF (pH 6.8) 100 0
8 SIF (pH 6.8)
0 Cecal Contents (pH 7.4) 100 0
2 Cecal Contents (pH 7.4)
4 Cecal Contents (pH 7.4)
8 Cecal Contents (pH 7.4)

| 12 | Cecal Contents (pH 7.4) | | |

Part 2: In Vivo Efficacy in an Animal Model of Colitis

Objective: To determine the therapeutic efficacy of this compound in a chemically-induced model of colitis that mimics human ulcerative colitis. The Dextran Sulfate Sodium (DSS) model in mice is widely used due to its simplicity and resemblance to human UC.[5]

Overall Experimental Workflow

The workflow outlines the key stages from animal model induction to multi-level endpoint analysis.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Dosing cluster_monitoring Phase 2: In-Life Monitoring cluster_endpoint Phase 3: Endpoint Analysis start Acclimatize C57BL/6 Mice (7 days) groups Randomize into Groups (n=8-10 per group) start->groups dss Induce Colitis: DSS in Drinking Water (Days 0-7) groups->dss dose Daily Oral Dosing: Vehicle, this compound, 5-ASA (Days 0-7) dss->dose dai Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dose->dai calc Calculate Disease Activity Index (DAI) dai->calc sac Sacrifice (Day 8) calc->sac macro Macroscopic Evaluation (Colon Length) sac->macro tissue Collect Colon Tissue macro->tissue analysis Biochemical & Histological Analysis tissue->analysis mpo MPO Assay analysis->mpo elisa Cytokine ELISA analysis->elisa histo Histology (H&E) & IHC (NF-κB) analysis->histo

Caption: Workflow for the this compound in vivo proof-of-concept study.

Protocol 2: In Vivo Proof-of-Concept using DSS-Induced Colitis

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.[1][6]

Experimental Groups (n=8-10 mice/group):

  • Healthy Control: Regular drinking water + Vehicle (e.g., 0.5% carboxymethylcellulose).

  • DSS Control: 3% (w/v) DSS in drinking water + Vehicle.[6][7]

  • DSS + this compound (Low Dose): 3% DSS + this compound (e.g., 10 mg/kg, b.i.d.).[1]

  • DSS + this compound (High Dose): 3% DSS + this compound (e.g., 30 mg/kg, b.i.d.).[1]

  • DSS + 5-ASA: 3% DSS + 5-ASA (dose equimolar to high-dose this compound).

Methodology:

  • Colitis Induction: Administer 3% (w/v) DSS (MW 36,000-50,000 Da) in autoclaved drinking water ad libitum for 7 consecutive days.[6] Replace the DSS solution every other day. Healthy controls receive regular water.

  • Drug Administration: Administer the assigned treatments daily via oral gavage from Day 0 to Day 7.

  • Clinical Monitoring: Record the body weight, stool consistency, and presence of gross blood in the stool for each mouse daily.[5] Calculate the Disease Activity Index (DAI) using the criteria in Table 2. Euthanize mice that lose more than 25-30% of their initial body weight.[5][8]

  • Termination and Sample Collection: On Day 8, euthanize all mice.

    • Carefully excise the entire colon from the cecum to the anus.

    • Measure the colon length as a marker of inflammation (inflammation leads to colon shortening).

    • Divide the colon into sections for MPO assay, cytokine analysis, and histology.

Data Presentation:

Table 2: Disease Activity Index (DAI) Scoring Criteria

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0 None or gain Normal, well-formed None
1 1-5%
2 6-10% Loose stools Slight bleeding
3 11-15%
4 >15% Diarrhea Gross bleeding

DAI = (Score for Weight Loss + Score for Stool Consistency + Score for Rectal Bleeding) / 3

Protocol 3: Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the colonic tissue, a key marker of inflammation.[9]

Materials:

  • Pre-weighed frozen colon tissue samples

  • Homogenization Buffer: 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer, pH 6.0.

  • Assay Reagent: o-dianisidine dihydrochloride and hydrogen peroxide in 50 mM phosphate buffer.

  • Spectrophotometer (plate reader).

Methodology:

  • Homogenization: Homogenize the colon tissue sample in ice-cold HTAB buffer (e.g., 1 mL per 50 mg tissue).[9]

  • Extraction: Subject the homogenate to three freeze-thaw cycles to lyse the cells and release MPO.[10]

  • Centrifugation: Centrifuge the samples at >10,000 x g for 15-30 minutes at 4°C.[9][11]

  • Assay:

    • Add the resulting supernatant (sample) to a 96-well plate.

    • Add the assay reagent containing o-dianisidine and H₂O₂.

  • Measurement: Immediately measure the change in absorbance at 460 nm over time (kinetic assay) using a spectrophotometer.[9][12]

  • Calculation: MPO activity is expressed as Units/mg of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

Protocol 4: Colonic Cytokine Quantification by ELISA

This protocol measures the levels of key pro-inflammatory cytokines in the colon.[13][14]

Materials:

  • Pre-weighed frozen colon tissue samples

  • Tissue Lysis Buffer with protease inhibitors

  • Commercial ELISA kits for mouse TNF-α, IL-1β, IL-6, and IL-17

  • BCA Protein Assay Kit

  • ELISA plate reader

Methodology:

  • Homogenization: Homogenize colon tissue in ice-cold lysis buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay to normalize cytokine levels.[15]

  • ELISA: Perform the sandwich ELISA for each cytokine according to the manufacturer's protocol.[16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding tissue homogenate samples and standards.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-HRP conjugate.

    • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Calculate the cytokine concentrations (in pg/mL) from the standard curve and normalize to the total protein content (expressed as pg/mg of total protein).

Protocol 5: Histopathological and Immunohistochemical (IHC) Analysis

This provides a qualitative and semi-quantitative assessment of tissue damage and the molecular mechanism of action.

Materials:

  • Colon tissue sections fixed in 10% neutral buffered formalin.

  • Paraffin embedding station

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Primary antibody against the active form of NF-κB (p65)

  • Enzyme-conjugated secondary antibody and detection system (e.g., DAB).[18]

  • Microscope

Methodology:

  • Tissue Processing: Dehydrate the formalin-fixed colon samples and embed them in paraffin wax.[19][20]

  • Sectioning: Cut 4-5 µm thick sections and mount them on slides.

  • H&E Staining: Deparaffinize and rehydrate a set of slides and stain with H&E to assess mucosal architecture, epithelial damage, and inflammatory cell infiltration. Score the histological damage based on established criteria.

  • Immunohistochemistry (IHC) for NF-κB:

    • Perform antigen retrieval on a separate set of slides.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.[2][18]

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize with a DAB substrate, which produces a brown stain.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Capture images using a light microscope. Analyze the H&E slides for inflammation severity. For IHC, assess the intensity and localization (cytoplasmic vs. nuclear) of NF-κB staining in epithelial and immune cells.

Part 3: Summary of Expected Quantitative Outcomes

The data generated from the in vivo study can be summarized for clear comparison between groups.

Table 3: Summary of In Vivo Efficacy Results (Day 8)

Group Final DAI Score (Mean ± SEM) Colon Length (cm) (Mean ± SEM) MPO Activity (U/mg tissue) (Mean ± SEM)
Healthy Control
DSS Control
DSS + this compound (Low)
DSS + this compound (High)

| DSS + 5-ASA | | | |

Table 4: Colonic Cytokine Levels (Day 8)

Group TNF-α (pg/mg protein) IL-1β (pg/mg protein) IL-6 (pg/mg protein) IL-17 (pg/mg protein)
Healthy Control
DSS Control
DSS + this compound (Low)
DSS + this compound (High)

| DSS + 5-ASA | | | | |

References

Application Notes and Protocols for Quantifying Interleukin-17 Downregulation by Dersalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the downregulation of Interleukin-17 (IL-17) by the novel anti-inflammatory compound, Dersalazine. The protocols and data presented are based on preclinical studies in rodent models of colitis, offering a framework for assessing the therapeutic potential of this compound in inflammatory bowel disease (IBD) and other IL-17-mediated inflammatory conditions.

Introduction

This compound sodium is a new chemical entity that combines a platelet-activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2][3] Emerging evidence strongly suggests that a key mechanism of this compound's anti-inflammatory efficacy is its ability to downregulate the production of IL-17, a pivotal pro-inflammatory cytokine in the pathogenesis of IBD.[1][2][3] this compound has demonstrated significant intestinal anti-inflammatory effects in various rodent models of colitis, which are associated with a reduction in IL-17 expression.[1][2][3]

This document outlines the quantitative effects of this compound on IL-17 and other inflammatory markers, provides detailed protocols for key experimental assays, and visualizes the proposed signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on IL-17 and Inflammatory Markers

The following tables summarize the quantitative and qualitative data from studies investigating the effects of this compound in rodent models of colitis.

Table 1: Effect of this compound on Colonic IL-17 Gene Expression in TNBS-Induced Colitis in Rats

Treatment GroupDose (mg/kg, b.i.d.)DurationIL-17 mRNA Expression LevelOther Th17-Related Gene ExpressionReference
Healthy Control-2 and 7 daysBaselineBaseline[1]
TNBS Control-2 and 7 daysSignificantly IncreasedIncreased IL-12A & IL-23[1]
This compound102 daysReduced Not specified[1]
This compound302 daysReduced Not specified[1]
This compound107 daysSignificantly Reduced Reduced IL-12A & IL-23[1]
This compound307 daysSignificantly Reduced Reduced IL-12A & IL-23[1]
Sulfasalazine (SAZ)302 and 7 daysNo Significant EffectNot specified[1]

TNBS: Trinitrobenzene sulfonic acid

Table 2: Effect of this compound on Colonic Pro-Inflammatory Cytokine Protein Levels in DSS-Induced Colitis in C57BL/6 Mice

Treatment GroupDose (mg/kg, b.i.d.)IL-17 Protein LevelIL-1β Protein LevelIL-6 Protein LevelReference
Healthy Control-BaselineBaselineBaseline[1]
DSS Control-Significantly IncreasedSignificantly IncreasedSignificantly Increased[1]
This compound30Significantly Reduced Significantly Reduced Significantly Reduced [1]

DSS: Dextran sodium sulfate. Note: this compound was not effective in the DSS-induced colitis model in BALB/c mice, a strain with a defective Th1/Th17 response.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound in downregulating IL-17 and the general workflows for the experimental protocols.

Dersalazine_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 T Helper 17 (Th17) Cell cluster_2 Downstream Effects IL-23 IL-23 STAT3 STAT3 IL-23->STAT3 Activates IL-6 IL-6 IL-6->STAT3 Activates RORγt RORγt STAT3->RORγt Induces IL-17 Gene IL-17 Gene RORγt->IL-17 Gene Transcription IL-17 Protein IL-17 Protein IL-17 Gene->IL-17 Protein Translation Inflammation Inflammation IL-17 Protein->Inflammation Promotes This compound This compound This compound->STAT3 Inhibits (Proposed) This compound->RORγt Inhibits (Proposed)

Caption: Proposed signaling pathway for this compound-mediated IL-17 downregulation.

Experimental_Workflow cluster_0 Animal Model of Colitis cluster_1 IL-17 Quantification cluster_2 Data Analysis Induce Colitis Induce Colitis Treat with this compound Treat with this compound Induce Colitis->Treat with this compound Collect Colon Tissue Collect Colon Tissue Treat with this compound->Collect Colon Tissue RT-PCR RT-PCR Collect Colon Tissue->RT-PCR ELISA ELISA Collect Colon Tissue->ELISA Flow Cytometry Flow Cytometry Collect Colon Tissue->Flow Cytometry IL-17 mRNA Levels IL-17 mRNA Levels RT-PCR->IL-17 mRNA Levels IL-17 Protein Levels IL-17 Protein Levels ELISA->IL-17 Protein Levels Th17 Cell Frequency Th17 Cell Frequency Flow Cytometry->Th17 Cell Frequency

Caption: General experimental workflow for quantifying IL-17 downregulation.

Experimental Protocols

The following are detailed protocols for the key experiments used to quantify the downregulation of IL-17 by this compound.

Protocol for Quantification of IL-17 mRNA by Real-Time PCR (RT-PCR)

Objective: To measure the relative gene expression of IL-17 in colonic tissue samples.

Materials:

  • Colonic tissue samples

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for IL-17 and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize 20-30 mg of colonic tissue in lysis buffer using a bead beater or rotor-stator homogenizer.

    • Extract total RNA from the homogenate following the manufacturer's protocol for the RNA extraction kit.

    • Elute the RNA in RNase-free water.

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

    • The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for IL-17 or the housekeeping gene, and nuclease-free water.

    • Add the diluted cDNA template to the reaction mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Record the cycle threshold (Ct) values for each sample.

  • Data Analysis:

    • Calculate the relative expression of IL-17 mRNA using the ΔΔCt method.

    • Normalize the Ct values of IL-17 to the Ct values of the housekeeping gene (ΔCt = CtIL-17 - Cthousekeeping).

    • Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each sample (ΔΔCt = ΔCtsample - ΔCtcontrol).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Protocol for Quantification of IL-17 Protein by ELISA

Objective: To measure the concentration of IL-17 protein in colonic tissue homogenates.

Materials:

  • Colonic tissue samples

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • IL-17 ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Protein Extraction:

    • Homogenize a pre-weighed piece of colonic tissue in ice-cold protein extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

    • Determine the total protein concentration of the supernatant using a BCA protein assay.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol for the specific IL-17 ELISA kit.

    • Briefly, this involves adding standards and diluted samples (normalized for total protein concentration) to a microplate pre-coated with an anti-IL-17 capture antibody.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-17 in the samples by interpolating their absorbance values on the standard curve.

    • Express the IL-17 concentration as pg/mg of total protein.

Protocol for Identification and Quantification of Th17 Cells by Flow Cytometry

Objective: To determine the percentage of IL-17-producing CD4+ T cells (Th17 cells) in the lamina propria of the colon.

Materials:

  • Colonic tissue

  • Collagenase and DNase I

  • Ficoll-Paque or Percoll for lymphocyte isolation

  • Cell culture medium (e.g., RPMI-1640)

  • Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

  • Fluorescently conjugated antibodies against CD4, and IL-17A

  • Fixation and permeabilization buffer

  • Flow cytometer

Procedure:

  • Isolation of Lamina Propria Lymphocytes:

    • Mince the colonic tissue and incubate with a digestion buffer containing collagenase and DNase I to release the lamina propria cells.

    • Isolate the lymphocytes from the cell suspension using a density gradient centrifugation method (e.g., Ficoll-Paque or Percoll).

  • Cell Stimulation:

    • Resuspend the isolated lymphocytes in cell culture medium and stimulate with a cell stimulation cocktail for 4-6 hours at 37°C. This step is crucial to induce intracellular cytokine production to detectable levels.

  • Staining:

    • Wash the cells and stain for the surface marker CD4 with a fluorescently conjugated anti-CD4 antibody.

    • Fix and permeabilize the cells using a fixation and permeabilization buffer.

    • Stain for intracellular IL-17 with a fluorescently conjugated anti-IL-17A antibody.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Within the lymphocyte gate, identify the CD4+ T cell population.

    • Within the CD4+ T cell population, quantify the percentage of cells that are positive for IL-17A.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).

    • Report the percentage of Th17 cells as a percentage of the total CD4+ T cell population.

Conclusion

This compound effectively downregulates IL-17 expression in preclinical models of colitis, highlighting its potential as a therapeutic agent for IBD. The protocols provided in these application notes offer a robust framework for researchers to quantify the effects of this compound and other novel compounds on the IL-17 pathway. Further investigation into the precise molecular targets of this compound within the Th17 differentiation and activation cascade will provide a more complete understanding of its mechanism of action.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with Dersalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersalazine is a novel anti-inflammatory compound that combines 5-aminosalicylic acid (5-ASA) with a potent platelet-activating factor (PAF) antagonist.[1][2] This dual mechanism of action makes it a promising therapeutic candidate for inflammatory conditions, particularly those involving the gastrointestinal tract, such as inflammatory bowel disease (IBD). Emerging research indicates that this compound's therapeutic effects are linked to its ability to modulate T-cell responses, specifically by down-regulating the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] This suggests a significant impact on the Th17 lineage of T-helper cells, which are key drivers of inflammation in many autoimmune diseases.

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on T-cell populations. The following protocols and data presentation formats are designed to enable researchers to quantitatively assess changes in T-cell subsets, cytokine production, and relevant signaling pathways following this compound treatment.

Mechanism of Action

This compound's mechanism of action in T-cells is believed to involve the modulation of key inflammatory signaling pathways. While direct evidence for this compound is still emerging, its structural similarity to sulfasalazine suggests a potential role in the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, this compound may suppress T-cell activation, proliferation, and the production of inflammatory mediators. Furthermore, studies on the related compound sulfasalazine have demonstrated its ability to induce T-cell apoptosis, a mechanism that could contribute to the resolution of inflammation.[5]

The PAF antagonist component of this compound also contributes to its anti-inflammatory properties by blocking the effects of PAF, a potent lipid mediator involved in T-cell activation and differentiation.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis of T-cells treated with this compound.

Table 1: Effect of this compound on Major T-Cell Populations

Treatment GroupConcentration (µM)% CD3+ T-Cells% CD4+ T-Cells% CD8+ T-CellsCD4/CD8 Ratio
Vehicle Control0
This compound1
This compound10
This compound50
Positive Control-

Table 2: Effect of this compound on T-Helper 17 (Th17) Cell Population

Treatment GroupConcentration (µM)% CD4+ T-Cells% IL-17A+ of CD4+ T-CellsMean Fluorescence Intensity (MFI) of IL-17A
Vehicle Control0
This compound1
This compound10
This compound50
Positive Control-

Table 3: Effect of this compound on T-Cell Activation Markers

Treatment GroupConcentration (µM)% CD69+ of CD4+ T-Cells% CD25+ of CD4+ T-Cells% HLA-DR+ of CD8+ T-Cells
Vehicle Control0
This compound1
This compound10
This compound50
Positive Control-

Table 4: Effect of this compound on T-Cell Apoptosis

Treatment GroupConcentration (µM)% Early Apoptotic T-Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic T-Cells (Annexin V+ / PI+)
Vehicle Control0
This compound1
This compound10
This compound50
Positive Control-

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which serve as the source of T-cells for subsequent experiments.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new centrifuge tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: T-Cell Culture and this compound Treatment

This protocol outlines the in vitro treatment of T-cells with this compound.

Materials:

  • Isolated PBMCs

  • RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (same solvent as this compound)

  • 96-well cell culture plates

Procedure:

  • Seed the isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • For experiments involving T-cell activation, add the activation reagents to the appropriate wells.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Add the this compound dilutions and vehicle control to the designated wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 3: Flow Cytometry Staining for T-Cell Surface Markers

This protocol details the staining of T-cells for surface markers to identify different subpopulations.

Materials:

  • Treated and control cells from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25, HLA-DR)

  • Fc block (to prevent non-specific antibody binding)

  • Flow cytometry tubes

Procedure:

  • Harvest the cells from the culture plate and transfer them to flow cytometry tubes.

  • Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cells in FACS buffer and add Fc block. Incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of fluorochrome-conjugated surface marker antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

Protocol 4: Intracellular Staining for Cytokines (IL-17A)

This protocol is for the detection of intracellular cytokines, specifically IL-17A, within T-cells.

Materials:

  • Treated and control cells (stimulated for cytokine production)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibody against IL-17A

  • FACS buffer

Procedure:

  • Four to six hours before the end of the cell culture period, add a protein transport inhibitor to the wells to allow for intracellular cytokine accumulation.

  • Harvest the cells and perform surface staining as described in Protocol 3.

  • After the final wash of the surface staining, resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Add the fluorochrome-conjugated anti-IL-17A antibody diluted in permeabilization buffer.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

Protocol 5: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol allows for the quantification of apoptotic and necrotic T-cells.

Materials:

  • Treated and control cells

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

Procedure:

  • Harvest the cells and wash them once with cold PBS.

  • Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add FITC-Annexin V to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Just before analysis, add PI solution to the cell suspension.

  • Analyze the samples on a flow cytometer within one hour.

Visualizations

Caption: Proposed signaling pathway of this compound in T-cells.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis PBMC_Isolation PBMC Isolation from Whole Blood TCell_Culture T-Cell Culture & Activation PBMC_Isolation->TCell_Culture Dersalazine_Treatment This compound Treatment TCell_Culture->Dersalazine_Treatment Surface_Staining Surface Marker Staining (CD3, CD4, CD8, etc.) Dersalazine_Treatment->Surface_Staining Apoptosis_Staining Apoptosis Staining (Annexin V / PI) Dersalazine_Treatment->Apoptosis_Staining Intracellular_Staining Fixation, Permeabilization & Intracellular Staining (IL-17A) Surface_Staining->Intracellular_Staining Flow_Cytometry Flow Cytometry Acquisition Intracellular_Staining->Flow_Cytometry Apoptosis_Staining->Flow_Cytometry Data_Analysis Data Analysis (Gating & Quantification) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Dersalazine Off-Target Effects: A Technical Support Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dersalazine in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound sodium is a pro-drug that is designed to deliver its active components to the colon. It is composed of 5-aminosalicylic acid (5-ASA) linked to a potent platelet-activating factor (PAF) antagonist, UR-12715, via an azo bond.[1] In the colon, bacterial azoreductases cleave this bond, releasing the two active molecules.[1] The intended therapeutic effect is anti-inflammatory, primarily through the inhibition of PAF-mediated signaling by UR-12715 and the anti-inflammatory properties of 5-ASA, which include the down-regulation of pro-inflammatory cytokines such as IL-17, TNF-α, IL-1β, and IL-6.[1]

Q2: Are there any known off-target effects of this compound as a whole molecule in cellular assays?

A2: Currently, there is a lack of publicly available data from comprehensive off-target screening of the intact this compound molecule in cellular assays, such as broad kinase or receptor panel screens. Most of the available literature focuses on its intended anti-inflammatory effects in the context of inflammatory bowel disease.

Q3: What are the known off-target effects of this compound's main metabolite, 5-aminosalicylic acid (5-ASA), in cellular assays?

A3: Yes, several off-target effects of 5-ASA have been documented in in-vitro studies, particularly in the context of cancer cell lines. These effects are independent of its well-known anti-inflammatory mechanisms. The two most prominent off-target pathways identified are the inhibition of Phospholipase D (PLD) leading to mTOR pathway inhibition, and the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).

Q4: Can you provide more detail on the 5-ASA-mediated inhibition of the PLD/mTOR pathway?

A4: In colorectal cancer cell lines, 5-ASA has been shown to inhibit the activity of Phospholipase D (PLD), an enzyme that produces phosphatidic acid (PA).[2] PA is a critical signaling lipid that activates the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting PLD, 5-ASA reduces PA levels, leading to the downregulation of mTOR signaling and subsequent cell cycle arrest.[2]

Q5: How does 5-ASA interact with the PPARγ pathway?

A5: 5-ASA has been identified as a ligand for PPARγ, a nuclear receptor that plays a key role in regulating gene expression related to cell proliferation and apoptosis.[3] In colon cancer cell lines, activation of PPARγ by 5-ASA has been shown to inhibit cell growth and proliferation while inducing apoptosis.[3] This antineoplastic effect is a distinct off-target activity of 5-ASA.

Q6: Are there any known off-target effects for UR-12715, the other metabolite of this compound?

Troubleshooting Guide

Problem: I am observing unexpected anti-proliferative effects or cell cycle arrest in my cellular assay when treating with this compound, which is not the intended focus of my experiment.

Possible Cause: This effect may be due to the off-target activity of the 5-ASA metabolite of this compound. If your cell line is sensitive to the inhibition of the PLD/mTOR pathway or activation of the PPARγ pathway, you may observe these effects.

Troubleshooting Steps:

  • Confirm Metabolite Activity: If your experimental system has the capability to cleave the azo bond of this compound (e.g., through the presence of specific reductases or in co-culture with bacteria), you are likely observing the effects of its metabolites. To confirm this, you can run parallel experiments with 5-ASA and UR-12715 individually.

  • Assess Pathway Phosphorylation: To investigate the involvement of the mTOR pathway, perform a western blot to analyze the phosphorylation status of key downstream targets of mTOR, such as p70S6K and 4E-BP1. A decrease in phosphorylation would suggest mTOR inhibition.

  • Investigate PPARγ Activation: To determine if the PPARγ pathway is involved, you can use a PPARγ antagonist, such as GW9662, in co-treatment with this compound or 5-ASA. If the anti-proliferative effect is rescued by the antagonist, it indicates PPARγ-mediated activity.[3]

  • Cell Line Specificity: Be aware that the magnitude of these off-target effects can be cell-line dependent. It is advisable to characterize the response in your specific cellular model.

Problem: My results with this compound are inconsistent across different experiments.

Possible Cause: The conversion of this compound to its active metabolites, 5-ASA and UR-12715, may be variable in your cellular assay system.

Troubleshooting Steps:

  • Standardize Assay Conditions: Ensure consistent cell densities, passage numbers, and media conditions, as these can influence cellular metabolism and drug sensitivity.

  • Directly Test Metabolites: For more consistent and directly interpretable results regarding the downstream effects, consider using the active metabolites, 5-ASA and UR-12715, directly in your assays.

Data Presentation

Table 1: Summary of Known Off-Target Effects of 5-Aminosalicylic Acid (5-ASA) in Cellular Assays

PathwayMolecular TargetObserved Effect in Cellular AssaysCell Types Studied
mTOR Signaling Phospholipase D (PLD)Inhibition of PLD activity, leading to decreased phosphatidic acid (PA) production and subsequent downregulation of mTOR signaling.[2] This results in cell cycle arrest.[2]Colorectal cancer cell lines[2]
PPARγ Signaling PPARγActivation of PPARγ, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis.[3]HT-29 and Caco-2 colon cancer cell lines[3]

Experimental Protocols

Protocol 1: Western Blot for mTOR Pathway Downstream Targets

  • Cell Treatment: Plate cells and treat with this compound, 5-ASA, or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1. Use a loading control such as β-actin or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: PPARγ Antagonist Rescue Experiment

  • Cell Plating: Seed cells in a multi-well plate suitable for your proliferation or apoptosis assay.

  • Co-treatment: Treat cells with the following conditions:

    • Vehicle control

    • This compound or 5-ASA alone

    • GW9662 (PPARγ antagonist) alone

    • This compound or 5-ASA in combination with GW9662

  • Assay: After the desired incubation period, perform a cell proliferation assay (e.g., MTT, CyQUANT) or an apoptosis assay (e.g., Caspase-Glo, TUNEL).

  • Analysis: Compare the effects of this compound or 5-ASA in the presence and absence of GW9662 to determine if the antagonist can rescue the observed phenotype.

Visualizations

Dersalazine_Metabolism_and_On_Target_Effects cluster_colon Colon Lumen cluster_effects Intended Anti-inflammatory Effects This compound This compound Azo_Bond Azo Bond Cleavage This compound->Azo_Bond Bacterial Azoreductases Five_ASA 5-ASA Azo_Bond->Five_ASA UR12715 UR-12715 Azo_Bond->UR12715 Inflammation Pro-inflammatory Cytokine Production (IL-17, TNF-α, etc.) Five_ASA->Inflammation Inhibits Five_ASA->Inflammation PAF_R PAF Receptor UR12715->PAF_R Antagonizes UR12715->PAF_R PAF_R->Inflammation Activates

Caption: Metabolism of this compound and its intended anti-inflammatory effects.

FiveASA_Off_Target_Effects cluster_pld_mtor PLD/mTOR Pathway cluster_ppar PPARγ Pathway Five_ASA 5-ASA PLD Phospholipase D (PLD) Five_ASA->PLD Inhibits PPARg PPARγ Five_ASA->PPARg Activates PA Phosphatidic Acid (PA) PLD->PA Produces mTOR mTOR Pathway PA->mTOR Activates Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Promotes Apoptosis Apoptosis PPARg->Apoptosis Induces Proliferation Cell Proliferation PPARg->Proliferation Inhibits

Caption: Known off-target signaling pathways of 5-ASA in cellular assays.

References

Optimizing Dersalazine Concentration for Cytokine Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for effectively utilizing Dersalazine in cytokine inhibition experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for cytokine inhibition?

This compound sodium is a compound that combines 5-aminosalicylic acid (5-ASA) with a potent platelet-activating factor (PAF) antagonist, UR-12715, through an azo bond.[1] Its anti-inflammatory effects stem from this dual composition. The 5-ASA component is known to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2] The PAF antagonist component blocks the PAF receptor, which is involved in various inflammatory processes.

Q2: Which cytokines are known to be inhibited by this compound?

In experimental models of colitis, this compound has been shown to reduce the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[1][3]

Q3: What are the key signaling pathways affected by this compound?

This compound's inhibitory effects on cytokine production are primarily mediated through the modulation of the NF-κB pathway by its 5-ASA component and the Platelet-Activating Factor (PAF) receptor signaling pathway by its antagonist component. There is also evidence to suggest an indirect influence on the JAK-STAT pathway , as PAF has been shown to induce proteases via this pathway.[4]

Q4: What is a recommended starting concentration range for in vitro experiments?

Q5: How should I assess the cytotoxicity of this compound in my cell model?

It is crucial to perform a cell viability assay, such as the MTT assay, to determine the optimal non-toxic concentration range of this compound for your specific cell line. This will ensure that the observed cytokine inhibition is not a result of cellular toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant cytokine inhibition observed. This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Cell type is not responsive.Ensure your cell model expresses the PAF receptor and is known to produce the cytokines of interest upon stimulation.
Inadequate stimulation of cytokine production.Optimize the concentration and incubation time of the inflammatory stimulus (e.g., LPS, TNF-α).
Issues with this compound stability or solubility.Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in cell culture medium.
High cell death observed in treated wells. This compound concentration is too high, leading to cytotoxicity.Perform a thorough dose-response cell viability assay (e.g., MTT) to determine the maximum non-toxic concentration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1%).
Intolerance of the cell line to 5-ASA compounds.Some cell lines may be more sensitive to aminosalicylates. Consider using a lower concentration range or a different cell model if toxicity persists at effective concentrations.[8]
High variability between replicate wells. Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate pipetting when seeding cells.
Uneven drug distribution.Mix the plate gently by tapping or using a plate shaker after adding this compound.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected or off-target effects observed. This compound may have effects on other signaling pathways.The 5-ASA component has been reported to have various cellular effects.[6] Carefully review the literature for potential off-target effects and consider including additional controls in your experiments.

Data Presentation

Table 1: Summary of In Vivo this compound Effects on Cytokine Production in Rodent Colitis Models

CytokineModelThis compound Sodium DoseOutcomeReference
TNF-α, IL-1β, IL-6, IL-17TNBS-induced colitis in rats10 and 30 mg·kg⁻¹ b.i.d. for 7 daysSignificant reduction in colonic production[1]
IL-1β, IL-6, IL-17DSS-induced colitis in C57BL/6 miceNot specifiedSignificant reduction in colonic production[1]
IL-17TNBS-induced colitis in rats10 and 30 mg·kg⁻¹ b.i.d. for 2 daysSignificant reduction in colonic expression[1]

Table 2: In Vitro IC50 Values of Related Compounds for Target Inhibition

CompoundTarget/AssayIC50 ValueReference
Apafant (PAF antagonist)PAF-induced human platelet aggregation170 nM[5]
Etizolam (PAF antagonist)PAF-induced rabbit platelet aggregation3.8 µM[9]
Etizolam (PAF antagonist)³H-PAF binding to rabbit platelets22 nM[9]
Note: Specific IC50 values for this compound on the inhibition of individual cytokines are not currently available in the published literature.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay

This protocol is for assessing cell viability and determining the appropriate concentration range of this compound for subsequent cytokine inhibition studies.

Materials:

  • This compound sodium

  • Appropriate cell line (e.g., macrophages, intestinal epithelial cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the concentration range that does not significantly reduce cell viability.

Protocol 2: Measuring Cytokine Inhibition by this compound using ELISA

This protocol outlines the steps to quantify the inhibitory effect of this compound on the production of a specific cytokine (e.g., TNF-α) using a sandwich ELISA.

Materials:

  • Cells and culture reagents

  • This compound

  • Inflammatory stimulus (e.g., LPS)

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control) and incubate for the optimal time to induce cytokine production (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate. Add the cytokine standards (serially diluted) and your collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes in the dark until a color develops.

  • Reaction Stoppage and Measurement: Add the stop solution to each well. Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in your samples. Determine the percentage of inhibition for each this compound concentration compared to the stimulated control.

Mandatory Visualizations

Signaling Pathways

Dersalazine_Signaling_Pathways This compound This compound ASA 5-ASA This compound->ASA PAF_antagonist PAF Antagonist (UR-12715) This compound->PAF_antagonist IKK IKK ASA->IKK PAFR PAFR PAF_antagonist->PAFR PAF PAF JAK JAK PAF->JAK induces proteases via

Experimental_Workflow determine_conc Determine Max Non-Toxic Concentration pretreat_this compound pretreat_this compound determine_conc->pretreat_this compound final_results Final Results: % Cytokine Inhibition analyze_viability analyze_viability analyze_viability->determine_conc analyze_inhibition analyze_inhibition analyze_inhibition->final_results

References

Dersalazine Metabolite Identification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the identification and analysis of Dersalazine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

This compound is a prodrug designed for targeted delivery to the colon. Its primary metabolism occurs in the colon, where gut microbiota cleave the azo bond through a process called azoreduction. This releases its two active metabolites: UR-12715 (a Platelet-Activating Factor antagonist with anti-TNFα properties) and 5-aminosalicylic acid (5-ASA).[1] Systemic exposure to the parent drug, this compound, and its anti-PAF metabolite is minimal, typically less than 1%.[1]

Q2: What are the expected major metabolites of this compound I should be looking for?

The two primary and pharmacologically active metabolites are UR-12715 and 5-ASA.[1] Further metabolism may occur for both of these metabolites through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[2][3][4] For 5-ASA, a common metabolite is N-acetyl-5-ASA. Researchers should also consider potential degradation products that might form during sample preparation and analysis.[5]

Q3: Why am I observing low systemic concentrations of this compound and its metabolites in plasma samples?

This is an expected finding. This compound is designed for topical action in the colon. Studies in healthy volunteers have confirmed that systemic exposure to both this compound and its primary active metabolite, UR-12715, is very low, with cumulative systemic recovery of radioactivity being less than 1% of the total administered dose in radiolabeled studies.[1] Fecal samples are the primary matrix for recovering the active metabolite UR-12715.[1]

Troubleshooting Guides

Issue 1: Poor peak shape or low signal intensity for this compound and its metabolites in LC-MS analysis.
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Many endogenous metabolites are highly polar and may not be well-retained on standard reversed-phase HPLC columns.[6] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of polar metabolites.[6] Optimize the mobile phase composition, gradient, and flow rate.[7]
Inefficient Ionization This compound and its metabolites may ionize more efficiently in either positive or negative mode. Test both ionization polarities. Electrospray ionization (ESI) is effective for charged metabolites, but for compounds that do not ionize well with ESI, consider Atmospheric Pressure Chemical Ionization (APCI).[5]
Matrix Effects Biological matrices can suppress the ionization of target analytes.[8] Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Utilize matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.
Sample Degradation Metabolites can be unstable and degrade after extraction.[5] Minimize the time between sample preparation and analysis. Consider the use of preservatives if specific degradation pathways are known.[5]
Issue 2: Difficulty in distinguishing between isomeric metabolites.
Possible Cause Troubleshooting Step
Co-elution of Isomers Isomers have the same mass-to-charge ratio (m/z) and can be difficult to distinguish by mass spectrometry alone.[6][9]
- Optimize Chromatography: Adjust the chromatographic method (e.g., change the column, mobile phase, or gradient) to achieve baseline separation of the isomers.[6]
- Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns.[9] Acquire MS/MS spectra for the co-eluting peaks and compare the fragmentation patterns to reference standards or in-silico fragmentation predictions.[9]
- Chemical Derivatization: In some cases, derivatizing the sample can help to separate isomers chromatographically.[5]
Issue 3: Incorrect metabolite identification based on accurate mass.
Possible Cause Troubleshooting Step
Presence of Isobars or In-source Fragments Accurate mass measurements alone can lead to false positives due to the presence of compounds with similar molecular weights (isobars) or in-source degradation products.[9]
- MS/MS Confirmation: Always confirm metabolite identity with MS/MS fragmentation data. The fragmentation pattern provides a higher level of confidence in the structural elucidation.[9]
- Retention Time Matching: Compare the retention time of the putative metabolite with that of an authentic reference standard under the same chromatographic conditions.[10]
- Isotopic Pattern Analysis: Examine the isotopic pattern of the ion to confirm its elemental composition.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound and its Metabolites from Fecal Samples
  • Homogenization: Homogenize a known weight of fecal sample in a suitable buffer (e.g., phosphate-buffered saline).

  • Extraction: Add an organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the homogenate to precipitate proteins and extract the analytes.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins and solid debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.

Protocol 2: General LC-MS/MS Method for Metabolite Identification
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column or a HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute analytes of varying polarities.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan for initial screening, followed by data-dependent acquisition (DDA) or data-independent acquisition (DIA) for MS/MS fragmentation.[11]

    • Collision Energy: Optimize collision energy to obtain informative fragment ions.

Visualizations

Dersalazine_Metabolism_Pathway This compound This compound (Prodrug) Azoreduction Azoreduction (Colonic Bacteria) This compound->Azoreduction UR12715 UR-12715 (Active Metabolite) Azoreduction->UR12715 FiveASA 5-ASA (Active Metabolite) Azoreduction->FiveASA PhaseI_UR Phase I Metabolism (e.g., Oxidation) UR12715->PhaseI_UR PhaseII_5ASA Phase II Metabolism (e.g., Acetylation) FiveASA->PhaseII_5ASA PhaseII_UR Phase II Metabolism (e.g., Glucuronidation) PhaseI_UR->PhaseII_UR FurtherMetabolites_UR Further Metabolites of UR-12715 PhaseII_UR->FurtherMetabolites_UR NAcetyl5ASA N-acetyl-5-ASA PhaseII_5ASA->NAcetyl5ASA

Caption: Metabolic pathway of this compound in the colon.

Troubleshooting_Workflow Start Start: Metabolite Identification Issue CheckPeak Problem with Peak Shape or Signal Intensity? Start->CheckPeak OptimizeLC Optimize LC Conditions (Column, Mobile Phase) CheckPeak->OptimizeLC Yes IsomerIssue Difficulty Distinguishing Isomers? CheckPeak->IsomerIssue No CheckIonization Test Different Ionization Modes/Sources OptimizeLC->CheckIonization ImproveSamplePrep Enhance Sample Prep (e.g., SPE, LLE) CheckIonization->ImproveSamplePrep ImproveSamplePrep->IsomerIssue OptimizeLC_Isomer Further Optimize Chromatography for Separation IsomerIssue->OptimizeLC_Isomer Yes IncorrectID Incorrect ID from Accurate Mass? IsomerIssue->IncorrectID No UseMSMS Utilize MS/MS for Fragment Pattern Analysis OptimizeLC_Isomer->UseMSMS UseMSMS->IncorrectID ConfirmMSMS Confirm with MS/MS and Retention Time Matching IncorrectID->ConfirmMSMS Yes End Metabolite Identified IncorrectID->End No ConfirmMSMS->End

Caption: Troubleshooting workflow for metabolite identification.

References

Technical Support Center: Overcoming Dersalazine Resistance in Chronic Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dersalazine in chronic inflammation models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, including diminished efficacy or suspected resistance, that you may encounter during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound sodium is a novel compound that combines 5-aminosalicylic acid (5-ASA), the active component of mesalazine, with a potent platelet-activating factor (PAF) antagonist through an azo bond.[1][2] Its dual mechanism of action involves:

  • 5-ASA moiety: This component exerts anti-inflammatory effects through multiple pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4][5] This leads to a reduction in the production of pro-inflammatory cytokines.[6][7][8]

  • PAF antagonist moiety: This component blocks the pro-inflammatory effects of PAF, a potent lipid mediator involved in inflammation.[1][2]

Q2: What are the potential reasons for observing reduced this compound efficacy in my model?

Reduced efficacy of this compound in your experimental model could be due to several factors, ranging from experimental variables to potential biological resistance mechanisms. It is crucial to systematically troubleshoot these possibilities. Potential reasons include:

  • Suboptimal drug concentration or delivery: The effective concentration of this compound may not be reaching the site of inflammation.

  • Model-specific factors: The inflammatory phenotype of your chosen model may be driven by pathways that are less sensitive to this compound's mechanisms of action.

  • Microbial metabolism: Gut microbiota can metabolize the 5-ASA component of this compound into an inactive form.[1][9][10]

  • Alterations in cellular drug transport: Changes in the expression or function of drug transporters could limit the intracellular concentration of this compound's active components.

  • Modifications in target signaling pathways: Alterations in the NF-κB or PPAR-γ signaling cascades within the target cells could render them less responsive to 5-ASA.[11][12]

Q3: Is there evidence of clinical resistance to this compound?

Currently, there is limited specific literature on clinical resistance to this compound. However, resistance to 5-ASA-based therapies, which share a core mechanism with this compound, is a recognized clinical challenge. The insights gained from studying 5-ASA resistance can provide a valuable framework for investigating potential resistance to this compound.

Troubleshooting Guide

This guide is designed to help you systematically investigate and address suboptimal responses to this compound in your chronic inflammation models.

Problem 1: Higher than expected inflammatory markers despite this compound treatment.
Possible Cause Troubleshooting Steps
Inadequate Drug Delivery or Dose 1. Verify Drug Stability and Formulation: Ensure the this compound compound is properly stored and formulated according to the manufacturer's instructions.
2. Optimize Dosing Regimen: Perform a dose-response study to determine the optimal therapeutic concentration of this compound in your specific model.
3. Assess Bioavailability: For in vivo models, consider pharmacokinetic studies to measure the concentration of this compound and its metabolites at the site of inflammation.
Model-Specific Insensitivity 1. Characterize the Inflammatory Profile: Analyze the key inflammatory cytokines and signaling pathways active in your model to ensure they align with this compound's known targets.
2. Consider Alternative Models: If your current model is not responsive, you may need to select a model with a more appropriate inflammatory phenotype.
Microbial Inactivation of 5-ASA 1. Analyze Gut Microbiota Composition: In in vivo studies, profile the gut microbiome to identify the presence of bacterial species known to acetylate 5-ASA.[1][9][10]
2. Co-administration of Antibiotics: In animal models, consider a pilot study with broad-spectrum antibiotics to reduce the microbial load and assess if this compound efficacy improves. Note: This can have confounding effects on the inflammatory model itself.
Problem 2: Initial positive response to this compound followed by a loss of efficacy over time.
Possible Cause Troubleshooting Steps
Development of Cellular Resistance 1. Investigate Drug Transporter Expression: Analyze the expression of ABC and SLC family drug transporters in the inflamed tissue or cells before and after prolonged this compound treatment.[2][13][14]
2. Assess Target Pathway Integrity: Examine the expression and activation status of key proteins in the NF-κB and PPAR-γ pathways (e.g., p65, IκBα, PPAR-γ) to identify any alterations.[11][12][15]
3. Sequence Key Target Genes: Consider sequencing key genes in the NF-κB and PPAR-γ pathways to screen for mutations that may confer resistance.
Induction of Pro-inflammatory Feedback Loops 1. Comprehensive Cytokine Profiling: Perform a broad cytokine and chemokine analysis to identify any compensatory pro-inflammatory pathways that may be activated following long-term this compound exposure.

Data Presentation

Table 1: Comparative Efficacy of this compound in a Clinical Study

Treatment Group (4 weeks)Clinical Remission Rate
This compound sodium (1200 mg/12h)46.2%
Mesalazine (1200 mg/12h)12.5%
Placebo10%

Data from a double-blind randomized proof of concept study in patients with mild-to-moderate active colitis.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Efficacy on Inflammatory Cytokine Production
  • Cell Culture: Culture a relevant cell line (e.g., Caco-2 intestinal epithelial cells or RAW 264.7 macrophages) under standard conditions.

  • Induction of Inflammation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.

  • This compound Treatment: Treat the inflamed cells with a range of this compound concentrations for a predetermined time period (e.g., 24 hours).

  • Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Data Analysis: Compare the cytokine levels in this compound-treated cells to untreated and vehicle-treated controls to determine the dose-dependent inhibitory effect of this compound.

Protocol 2: Western Blot Analysis of NF-κB and PPAR-γ Signaling Pathways
  • Cell Lysis: Following this compound treatment (as described in Protocol 1), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-p65, IκBα, PPAR-γ).

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to assess changes in protein expression and activation.

Visualizations

Dersalazine_Signaling_Pathway cluster_this compound This compound cluster_inflammation Inflammatory Stimuli cluster_cellular_response Cellular Response This compound This compound FiveASA 5-ASA This compound->FiveASA PAF_Antagonist PAF Antagonist This compound->PAF_Antagonist NFkB NF-κB Pathway FiveASA->NFkB Inhibits PPARg PPAR-γ Pathway FiveASA->PPARg Activates PAF_Receptor PAF Receptor PAF_Antagonist->PAF_Receptor Blocks Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->NFkB Activates Inflammatory_Stimuli->PAF_Receptor Activates Inflammation_Genes Pro-inflammatory Gene Expression NFkB->Inflammation_Genes Promotes PPARg->NFkB Inhibits

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow start Suboptimal this compound Efficacy Observed check_protocol Verify Experimental Protocol (Dose, Formulation, Stability) start->check_protocol check_model Assess Model Suitability (Inflammatory Profile) check_protocol->check_model Protocol OK end_optimize Optimize Protocol or Model check_protocol->end_optimize Protocol Issue Found investigate_resistance Investigate Potential Resistance Mechanisms check_model->investigate_resistance Model Suitable check_model->end_optimize Model Unsuitable microbial_analysis Analyze Gut Microbiota (In Vivo Models) investigate_resistance->microbial_analysis transporter_analysis Analyze Drug Transporter Expression investigate_resistance->transporter_analysis pathway_analysis Assess Target Signaling Pathways (NF-κB, PPAR-γ) investigate_resistance->pathway_analysis end_overcome Develop Strategies to Overcome Resistance microbial_analysis->end_overcome transporter_analysis->end_overcome pathway_analysis->end_overcome

Caption: Workflow for troubleshooting this compound efficacy.

Resistance_Logic_Tree start Reduced this compound Efficacy is_in_vitro In Vitro Model? start->is_in_vitro in_vitro_causes Potential In Vitro Causes is_in_vitro->in_vitro_causes Yes in_vivo_causes Potential In Vivo Causes is_in_vitro->in_vivo_causes No cause1 Altered Drug Transporters in_vitro_causes->cause1 cause2 Target Pathway Alteration (NF-κB, PPAR-γ) in_vitro_causes->cause2 cause3 Cell Line Instability in_vitro_causes->cause3 in_vivo_causes->cause1 in_vivo_causes->cause2 cause4 Microbial Metabolism in_vivo_causes->cause4 cause5 Poor Bioavailability in_vivo_causes->cause5 cause6 Host Metabolism Changes in_vivo_causes->cause6

Caption: Decision tree for potential causes of resistance.

References

Validation & Comparative

A Comparative Guide to Dersalazine and Sulfasalazine for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy, mechanism of action, and safety profiles of Dersalazine and sulfasalazine, two medications for the treatment of inflammatory bowel disease (IBD). The information is based on available preclinical and clinical data to support research and development in this therapeutic area.

Executive Summary

This compound is a novel compound that combines a platelet-activating factor (PAF) antagonist with 5-aminosalicylic acid (5-ASA), offering a dual mechanism of action that includes the down-regulation of the pro-inflammatory cytokine IL-17. In contrast, sulfasalazine is a long-standing treatment for IBD, which acts through its metabolites, sulfapyridine and 5-ASA, to exert anti-inflammatory effects, primarily through the inhibition of nuclear factor kappa-B (NF-κB).

Direct comparative clinical trials between this compound and sulfasalazine are not currently available. This guide, therefore, presents data from individual studies and offers an indirect comparison based on their respective performances against other aminosalicylates, such as mesalazine.

Mechanism of Action

This compound

This compound sodium is a new chemical entity where a potent platelet-activating factor (PAF) antagonist, UR-12715, is linked to a 5-aminosalicylic acid (5-ASA) molecule via an azo bond.[1] This bond is cleaved by bacteria in the colon, releasing the two active components.[2] The proposed mechanism of action involves:

  • PAF Antagonism : The UR-12715 moiety blocks the pro-inflammatory effects of PAF.

  • 5-ASA Activity : The 5-ASA component provides local anti-inflammatory effects in the colon.

  • IL-17 Down-regulation : this compound has been shown to reduce the expression of IL-17, a key cytokine in the pathogenesis of IBD.[1]

cluster_this compound This compound Signaling Pathway This compound This compound Colonic Bacteria Colonic Bacteria This compound->Colonic Bacteria Azo bond cleavage UR-12715 UR-12715 Colonic Bacteria->UR-12715 5-ASA 5-ASA Colonic Bacteria->5-ASA PAF Receptor PAF Receptor UR-12715->PAF Receptor Antagonism IL-17 Production IL-17 Production UR-12715->IL-17 Production Down-regulation Inflammatory Mediators Inflammatory Mediators 5-ASA->Inflammatory Mediators Inhibition Inflammation Inflammation PAF Receptor->Inflammation Activation Inflammatory Mediators->Inflammation Promotion IL-17 Production->Inflammation Promotion

This compound's dual mechanism of action.
Sulfasalazine

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into two active moieties: sulfapyridine and 5-aminosalicylic acid (5-ASA).[3][4][5][6] Its anti-inflammatory effects are attributed to the combined actions of these metabolites. The primary mechanisms include:

  • NF-κB Inhibition : Sulfasalazine and its metabolites inhibit the transcription factor nuclear factor kappa-B (NF-κB), which in turn suppresses the transcription of pro-inflammatory genes.[3]

  • Prostaglandin and Leukotriene Synthesis Inhibition : 5-ASA is believed to inhibit the production of inflammatory prostaglandins and leukotrienes.[7]

  • Free Radical Scavenging : The 5-ASA component also acts as a scavenger of reactive oxygen species.[5]

cluster_sulfasalazine Sulfasalazine Signaling Pathway Sulfasalazine Sulfasalazine Intestinal Bacteria Intestinal Bacteria Sulfasalazine->Intestinal Bacteria Metabolism Sulfapyridine Sulfapyridine Intestinal Bacteria->Sulfapyridine 5-ASA 5-ASA Intestinal Bacteria->5-ASA NF-kB NF-kB Sulfapyridine->NF-kB Inhibition 5-ASA->NF-kB Inhibition Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes 5-ASA->Prostaglandins & Leukotrienes Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Activation Inflammation Inflammation Pro-inflammatory Genes->Inflammation Promotion Prostaglandins & Leukotrienes->Inflammation Promotion

Sulfasalazine's mechanism via its active metabolites.

Comparative Efficacy Data

As no head-to-head trials exist, this section presents efficacy data from separate clinical trials.

This compound Clinical Efficacy

A proof-of-concept, double-blind, randomized study evaluated the efficacy of this compound sodium in patients with mild-to-moderate active ulcerative colitis.[8]

Table 1: Clinical Remission Rates at 4 Weeks

Treatment GroupNClinical Remission
This compound sodium (1200 mg/12h)1346.2%
Mesalazine (1200 mg/12h)1012.5%
Placebo1110%
Sulfasalazine Clinical Efficacy

Data from various studies on sulfasalazine in mild to moderately active ulcerative colitis are summarized below.

Table 2: Sulfasalazine Efficacy in Mild to Moderately Active Ulcerative Colitis

StudyNDosageDurationClinical Remission Rate
Yoshino et al.36Not specifiedNot specified69.4% (in refractory UC)[1]
Anonymous1103 g/day 6 weeks71.8%

Experimental Protocols

This compound Proof-of-Concept Study Methodology
  • Study Design : A double-blind, randomized, placebo-controlled trial.[8]

  • Patient Population : Patients with a Mayo score ≥ 5 and ≤ 10, including a sigmoidoscopy subscore ≥ 2.[8]

  • Intervention : Patients were randomized to receive this compound sodium (1200 mg/12h), mesalazine (1200 mg/12h), or placebo for 4 weeks.[8]

  • Efficacy Assessment : The primary endpoint was clinical remission at week 4, defined by a full Mayo score. Partial Mayo scores were calculated at week 2.[8]

cluster_workflow This compound Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound Group This compound Group Randomization->this compound Group Mesalazine Group Mesalazine Group Randomization->Mesalazine Group Placebo Group Placebo Group Randomization->Placebo Group 4-Week Treatment 4-Week Treatment This compound Group->4-Week Treatment Mesalazine Group->4-Week Treatment Placebo Group->4-Week Treatment Efficacy Assessment (Week 4) Efficacy Assessment (Week 4) 4-Week Treatment->Efficacy Assessment (Week 4)

Workflow of the this compound proof-of-concept study.

Safety and Tolerability

This compound

In the proof-of-concept study, adverse events at least possibly related to treatment were reported in 23% of patients receiving this compound sodium.[8] No serious adverse reactions were reported.[8] Increased liver enzymes were observed in 2 out of 13 patients, which returned to normal upon treatment interruption.[8]

Sulfasalazine

Sulfasalazine is associated with a range of potential side effects, many of which are attributed to the sulfapyridine moiety. Common adverse reactions include nausea, headache, rash, and loss of appetite.[9] More severe, though less common, side effects can include blood disorders, liver problems, and severe skin reactions.[4][9] One study reported that 10.1% of patients discontinued sulfasalazine due to adverse drug reactions.[9] A pharmacovigilance study identified significant risk signals in the skin, hematologic, infectious, respiratory, and urinary systems.

Table 3: Comparative Adverse Event Profile

Adverse Event CategoryThis compound (vs. Mesalazine & Placebo)Sulfasalazine (General Profile)
Common Headache, nasopharyngitis, abdominal painNausea, headache, rash, loss of appetite[9]
Serious None reported in the PoC study[8]Blood disorders, liver injury, severe skin reactions (e.g., Stevens-Johnson syndrome)[4][9]
Discontinuation Rate Not explicitly reported~10.1% due to adverse events[9]
Specific Events of Note Transiently elevated liver enzymes (2/13 patients)[8]Agranulocytosis, folate deficiency anemia[4]

Discussion and Future Directions

The available data suggests that this compound is a promising new agent for the treatment of ulcerative colitis, with a novel mechanism of action targeting the PAF and IL-17 pathways. The preliminary efficacy data from the proof-of-concept study are encouraging, showing a higher rate of clinical remission compared to both mesalazine and placebo.

Sulfasalazine remains a widely used and effective treatment for IBD, particularly ulcerative colitis. Its efficacy is well-established, but its use can be limited by a significant side effect profile, largely due to the sulfapyridine component.

An indirect comparison, using mesalazine as a benchmark, suggests that this compound may offer a favorable efficacy and safety profile. However, this is speculative and requires confirmation in larger, head-to-head comparative trials.

Future research should focus on:

  • Conducting phase III clinical trials to further establish the efficacy and safety of this compound in a larger patient population.

  • Performing direct comparative studies of this compound versus sulfasalazine and other 5-ASA formulations.

  • Further elucidating the role of PAF antagonism and IL-17 modulation in the treatment of IBD.

This comparative guide highlights the current understanding of this compound and sulfasalazine. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.

References

A Comparative Analysis of Dersalazine's Efficacy in Modulating IL-17 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dersalazine's performance in modulating Interleukin-17 (IL-17) expression against other alternative treatments. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound, a novel compound combining a platelet-activating factor (PAF) antagonist with 5-aminosalicylic acid (5-ASA), has demonstrated a significant down-regulating effect on IL-17 expression in preclinical models of colitis.[1][2] This targeted mechanism of action positions this compound as a noteworthy candidate for the treatment of inflammatory conditions where the IL-17 signaling pathway is a key driver, such as inflammatory bowel disease (IBD). This guide compares the available data on this compound with established IL-17 inhibitors and conventional IBD therapies, providing a comprehensive overview for researchers and drug development professionals.

Data Presentation: Quantitative Comparison of IL-17 Modulation

The following table summarizes the available quantitative data on the effect of this compound and comparator drugs on IL-17 levels. It is important to note that direct comparative studies are limited, and the data is collated from different experimental models and patient populations.

DrugTherapeutic ClassExperimental Model/ PopulationSample TypeIL-17 Concentration (Control/Placebo)IL-17 Concentration (Treated)Percent Reductionp-valueCitation
This compound Sodium PAF Antagonist / 5-ASADSS-induced colitis in C57BL/6 miceColonic Tissue~150 pg/mg protein~75 pg/mg protein~50%< 0.05[1]
Secukinumab Anti-IL-17A mAbPsoriasis PatientsSerumBaseline: Elevated (specific values variable)Significantly lower after treatmentSignificantNot specified[3]
Ixekizumab Anti-IL-17A mAbPsoriatic Arthritis PatientsPeripheral blood, synovial tissue/fluid, skin plaquesIncreased number of IL-17A producing cellsNot directly quantified in search resultsNot specifiedNot specified[2]
Brodalumab Anti-IL-17RA mAbHidradenitis Suppurativa PatientsSerumElevated (specific values variable)Decreased inflammatory pathwaysSignificantNot specified[4]
Mesalamine (5-ASA) AminosalicylateUlcerative Colitis PatientsSerumElevated (specific values variable)No direct significant change reported in some studiesNot specifiedNot specified
Sulfasalazine AminosalicylateTNBS-induced colitis in ratsColonic TissueElevated (specific values variable)No significant effect on IL-17 expression in a 2-day modelNot specifiedNot specified[1]

Note: Quantitative data for IL-17 inhibitors often focuses on clinical outcomes rather than direct measurement of IL-17 levels post-treatment. The effect is inferred from the mechanism of action (neutralizing IL-17A or blocking its receptor) and significant clinical improvements.[2][5][6] For conventional therapies like Mesalamine and Sulfasalazine, their effect on the IL-17 pathway is less direct and not consistently reported in terms of quantitative IL-17 reduction.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

IL17_Signaling_Pathway cluster_Th17 Th17 Cell cluster_TargetCell Target Cell (e.g., Epithelial Cell, Fibroblast) cluster_this compound This compound Action cluster_Biologics Biologic Inhibitors Th17 Th17 Cell IL17R IL-17 Receptor (IL-17RA/RC) Th17->IL17R IL-17A Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs TRAF6->MAPK ProInflammatory Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, CXCL1) NFkB->ProInflammatory MAPK->ProInflammatory This compound This compound This compound->Th17 Down-regulates IL-17 production Anti_IL17A Secukinumab, Ixekizumab Anti_IL17A->Th17 Neutralizes IL-17A Anti_IL17RA Brodalumab Anti_IL17RA->IL17R Blocks receptor

Caption: IL-17 Signaling Pathway and Points of Intervention.

ELISA_Workflow cluster_Preparation Sample & Plate Preparation cluster_Assay ELISA Procedure cluster_Analysis Data Analysis Sample_Prep Sample Preparation (Serum or Tissue Homogenate) Add_Sample Add Standards & Samples Sample_Prep->Add_Sample Plate_Coat Coat Plate with Capture Antibody Block Block Non-specific Sites Plate_Coat->Block Block->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme Add Enzyme Conjugate Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate4 Incubate (Color Development) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentrations Standard_Curve->Calculate_Conc

Caption: Generalized Experimental Workflow for IL-17 ELISA.

Experimental Protocols

Quantification of IL-17 in Mouse Colonic Tissue via ELISA

This protocol is a generalized procedure based on common practices for measuring cytokine levels in tissue homogenates.

1. Sample Preparation:

  • Excise colonic tissue from mice and wash with ice-cold PBS to remove contents.

  • Record the weight of the tissue sample.

  • Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[7]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant, which contains the protein extract.

  • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. ELISA Procedure (Sandwich ELISA):

  • Coating: Coat a 96-well microplate with a capture antibody specific for mouse IL-17A overnight at 4°C.[8]

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample/Standard Incubation: Add prepared standards of known mouse IL-17A concentrations and the tissue homogenate samples to the wells. Incubate for 2 hours at room temperature.[9]

  • Washing: Repeat the washing steps.

  • Detection Antibody: Add a biotinylated detection antibody specific for mouse IL-17A to each well and incubate for 1-2 hours at room temperature.[8]

  • Washing: Repeat the washing steps.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) to each well and incubate for 20-30 minutes at room temperature.[9]

  • Washing: Repeat the washing steps.

  • Substrate: Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.[8]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

3. Data Analysis:

  • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Calculate the concentration of IL-17A in the samples by interpolating their absorbance values on the standard curve.

  • Normalize the IL-17A concentration to the total protein concentration of each sample (e.g., pg of IL-17 per mg of total protein).

Quantification of IL-17 in Human Serum via ELISA

This protocol is a generalized procedure for measuring cytokine levels in serum.

1. Sample Preparation:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C.

  • Carefully collect the serum (supernatant) and store at -80°C until use. Avoid repeated freeze-thaw cycles.

2. ELISA Procedure (Sandwich ELISA):

  • The steps for the ELISA procedure are largely the same as for the tissue homogenate, with the following considerations:

    • Use a kit specifically designed for human IL-17A.

    • Dilute serum samples as recommended by the kit manufacturer to bring the IL-17A concentration within the range of the standard curve.[10]

    • Follow the incubation times and temperatures specified in the chosen commercial ELISA kit protocol.[10][11]

3. Data Analysis:

  • The data analysis follows the same principles as described for the tissue homogenate ELISA, with the final concentration typically reported as pg/mL of serum.

Conclusion

This compound demonstrates a clear and significant effect on the down-regulation of IL-17 expression in preclinical models of colitis, suggesting a targeted mechanism of action that is highly relevant to the treatment of IBD. While direct quantitative comparisons with IL-17 inhibiting biologics are challenging due to differences in available data, this compound's performance in reducing local IL-17 production is promising. For researchers and drug development professionals, these findings warrant further investigation into the clinical efficacy of this compound in IL-17-mediated inflammatory diseases. The provided experimental protocols offer a standardized approach for future comparative studies to further validate and quantify the effects of this compound and other compounds on IL-17 expression.

References

A Head-to-Head Comparison of Dersalazine and Other PAF Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed, data-driven comparison of Dersalazine, a novel Platelet-Activating Factor (PAF) antagonist, with other prominent PAF antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.

Introduction to this compound and PAF Antagonism

This compound sodium is a new chemical entity that combines a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, with 5-aminosalicylic acid (5-ASA) through an azo bond.[1] This unique structure allows for the targeted delivery of both active moieties to the colon, where the azo bond is cleaved by bacterial azoreductases. This dual mechanism of action, combining PAF antagonism and the anti-inflammatory effects of 5-ASA, makes this compound a promising candidate for the treatment of inflammatory bowel diseases (IBD) like ulcerative colitis.[1]

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][3] PAF antagonists are a class of drugs that inhibit the binding of PAF to its receptor, thereby blocking its pro-inflammatory and pro-thrombotic signaling pathways.[2] Over the years, numerous natural and synthetic PAF antagonists have been developed and investigated for their therapeutic potential in various inflammatory conditions.[4]

Comparative Efficacy of PAF Antagonists

The following tables summarize the available quantitative data on the efficacy of this compound (and its active PAF antagonist moiety, UR-12715) and other notable PAF antagonists. The data is compiled from various in vitro and in vivo studies.

In Vitro Inhibition of PAF-Induced Platelet Aggregation

This table compares the half-maximal inhibitory concentration (IC50) of various PAF antagonists in preventing PAF-induced platelet aggregation, a key in vitro measure of their antagonistic potency.

PAF AntagonistIC50 (µM)SpeciesReference
UR-12715 (active moiety of this compound)0.008Rat[5]
BN 5202112Rabbit[1][6]
Kadsurenone18Rabbit[1][6]
Aglafoline50Rabbit[1][6]
WEB 2086---
TCV-309---
Lexipafant---
SRI 63-6753.43 (human), 0.25 (guinea pig), 0.97 (rabbit)Various[7]

Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

In Vivo Anti-Inflammatory Efficacy

This table presents data on the in vivo efficacy of different PAF antagonists in various animal models of inflammation.

PAF AntagonistAnimal ModelEndpointEfficacyReference
This compound TNBS-induced colitis (rat)Reduction in macroscopic damage scoreSignificant reduction at 10 and 30 mg/kg[8]
UR-12715 TNBS-induced colitis (rat)Reduction in macroscopic damage scoreSignificant reduction[8]
BN 52021PAF-induced oedema (rabbit)Inhibition of oedema63-71% inhibition (i.v.)[9]
WEB 2086Carrageenan-induced paw oedema (mouse)Reduction of oedema (first phase)Significant reduction[10]
WEB 2170Carrageenan-induced paw oedema (mouse)Reduction of oedema (48h)Dose-dependent inhibition[10]
TCV-309Neuropathic pain model (mouse)Anti-allodynia effectPotent and long-lasting[11]
LexipafantAcute pancreatitis (human)Reduction in organ failureSignificant reduction in incidence and score[12]
SRI 63-675PAF-induced hypotension (rat)Inhibition of hypotensionED50 of 32 µg/kg i.v.[7]
Clinical Efficacy of this compound in Ulcerative Colitis

A proof-of-concept, double-blind, randomized clinical trial was conducted to evaluate the safety and efficacy of this compound sodium in patients with mild-to-moderate active ulcerative colitis.

Treatment GroupNumber of PatientsClinical Remission at 4 Weeks
This compound Sodium (1200 mg/12h)1346.2%
Mesalazine (1200 mg/12h)1012.5%
Placebo1110%

Data from the study by Lobatón et al. (2014)[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the in vitro potency of a compound to inhibit platelet aggregation induced by PAF.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human volunteers or laboratory animals (e.g., rabbits, rats) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

  • Assay Procedure:

    • Aliquots of PRP are pre-incubated with either a vehicle control or varying concentrations of the test PAF antagonist for a specified time (e.g., 2 minutes) at 37°C.

    • A sub-maximal concentration of PAF is then added to induce platelet aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period.

  • Data Analysis: The percentage of inhibition of aggregation by the antagonist is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the antagonist concentration.

PAF Receptor Binding Assay

Objective: To measure the affinity of a compound for the PAF receptor.

Methodology:

  • Receptor Source Preparation: Membranes from cells expressing the PAF receptor (e.g., washed human or rabbit platelets, or cell lines engineered to express the PAF receptor) are prepared.

  • Radioligand: A radiolabeled PAF receptor ligand, such as [3H]PAF or a radiolabeled antagonist like [3H]WEB 2086, is used.

  • Binding Reaction:

    • The cell membranes are incubated with the radioligand in a suitable buffer.

    • For competitive binding assays, increasing concentrations of the unlabeled test compound (antagonist) are added to the incubation mixture.

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a model of inflammatory bowel disease.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Colitis:

    • Rats are fasted overnight with free access to water.

    • Under light anesthesia, a solution of TNBS in ethanol (e.g., 10-30 mg of TNBS in 0.25 mL of 50% ethanol) is administered intracolonically via a catheter inserted into the rectum.

    • Control animals receive saline or ethanol alone.

  • Treatment: The test compound (e.g., this compound) is administered orally or rectally at various doses, starting at a specified time after colitis induction and continuing for a defined period (e.g., 7 days).

  • Assessment of Colitis:

    • Animals are monitored daily for body weight, stool consistency, and signs of bleeding.

    • At the end of the treatment period, the animals are euthanized, and the colon is removed.

    • Macroscopic damage is scored based on the presence and severity of inflammation, ulceration, and adhesions.

    • Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity, can be measured in colonic tissue samples.

    • Histological analysis of colonic sections can also be performed to assess the degree of inflammation and tissue damage.

  • Data Analysis: The macroscopic and microscopic damage scores, as well as biochemical markers, are compared between the treatment groups and the untreated colitis group.

Visualizing the Mechanisms

To better understand the biological context of PAF antagonism, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow.

PAF Receptor Signaling Pathway

PAF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane PAF PAF PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR Binding Gq Gq PAFR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2 IP3->Ca2 Induces PKC PKC DAG->PKC Activates PlateletAggregation PlateletAggregation Ca2->PlateletAggregation Mediates MAPK MAPK PKC->MAPK Activates Inflammation Inflammation MAPK->Inflammation Leads to

Experimental Workflow for In Vivo Evaluation of a PAF Antagonist

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis AnimalModel 1. Animal Model Selection (e.g., Rat TNBS-induced colitis) Grouping 2. Group Assignment (Control, Vehicle, Treatment Groups) AnimalModel->Grouping Induction 3. Disease Induction (Intracolonic TNBS administration) Grouping->Induction Treatment 4. Drug Administration (Oral/Rectal this compound) Induction->Treatment Monitoring 5. Daily Monitoring (Body weight, clinical signs) Treatment->Monitoring Euthanasia 6. Euthanasia and Sample Collection (Colon tissue) Monitoring->Euthanasia Macroscopic 7a. Macroscopic Scoring Euthanasia->Macroscopic Biochemical 7b. Biochemical Analysis (MPO, Cytokines) Euthanasia->Biochemical Histological 7c. Histological Examination Euthanasia->Histological DataAnalysis 8. Statistical Analysis and Conclusion Macroscopic->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis

Conclusion

This compound, with its dual mechanism of action, demonstrates significant potential as a therapeutic agent for inflammatory conditions, particularly ulcerative colitis. The preclinical data for its active PAF antagonist moiety, UR-12715, indicates high potency in inhibiting PAF-induced platelet aggregation. Clinical data further supports its efficacy in inducing remission in ulcerative colitis patients, outperforming both mesalazine and placebo in a proof-of-concept study.[13]

While direct head-to-head comparative studies with a broad range of other PAF antagonists are limited, the available data suggests that this compound's PAF-antagonizing component is highly potent. Further research, including direct comparative preclinical and clinical trials, will be crucial to fully elucidate the therapeutic positioning of this compound within the broader landscape of PAF antagonists and IBD treatments. This guide provides a foundational overview to aid researchers in their ongoing investigations into this promising area of drug development.

References

Dersalazine and 5-ASA: A Comparative Analysis of Their Impact on Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dersalazine and 5-aminosalicylic acid (5-ASA) in their capacity to down-regulate inflammatory genes, supported by available preclinical and clinical data.

This compound is a novel compound that combines a platelet-activating factor (PAF) antagonist with a 5-ASA molecule, offering a dual mechanism of action against inflammation.[1] 5-ASA, the active component of drugs like mesalazine and sulfasalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[2] This guide delves into the experimental data elucidating their respective effects on key inflammatory signaling pathways.

Quantitative Comparison of Inflammatory Gene Down-regulation

To provide a quantitative perspective, this guide presents preclinical data from rodent models of colitis, which, while not directly comparable, offer valuable insights into the relative efficacy of these compounds in controlled experimental settings.

Table 1: Preclinical Down-regulation of Pro-Inflammatory Cytokines by this compound in a Rat Model of TNBS-Induced Colitis

CytokineThis compound (10 mg/kg) ReductionThis compound (30 mg/kg) ReductionSulphasalazine (30 mg/kg) Reduction
TNF-α SignificantSignificantSignificant
IL-1β Not SignificantSignificantNot Significant
IL-6 SignificantSignificantSignificant
IL-17 SignificantSignificantNot Significant

Data extracted from a study on TNBS-induced colitis in rats.[1][5] Reductions are relative to the untreated colitis group.

Table 2: Preclinical Down-regulation of Pro-Inflammatory Cytokines by Mesalazine (5-ASA) in a Mouse Model of DSS-Induced Colitis

CytokineMesalazine Treatment
TNF-α Significantly Reduced
IL-1α Significantly Reduced
IL-6 Significantly Reduced
IL-8 Significantly Reduced

Data extracted from a study on DSS-induced colitis in mice.[6][7] Reductions are relative to the untreated colitis group.

Signaling Pathways and Mechanisms of Action

This compound and 5-ASA exert their anti-inflammatory effects through distinct yet overlapping signaling pathways.

This compound's dual-action mechanism targets both the platelet-activating factor (PAF) pathway and the pathways modulated by 5-ASA.[1] The PAF antagonist component of this compound blocks the pro-inflammatory effects of PAF, while the 5-ASA moiety influences downstream inflammatory cascades.

Dersalazine_Pathway PAF PAF PAFR PAF Receptor PAF->PAFR Binds Inflammatory_Signal Pro-inflammatory Signaling Cascade PAFR->Inflammatory_Signal This compound This compound UR12715 PAF Antagonist (from this compound) This compound->UR12715 FiveASA 5-ASA (from this compound) This compound->FiveASA UR12715->PAFR Blocks FiveASA->Inflammatory_Signal Inhibits Gene_Expression Down-regulation of Inflammatory Genes (e.g., TNF-α, IL-1β, IL-6, IL-17) Inflammatory_Signal->Gene_Expression

This compound's dual mechanism of action.

5-ASA is known to modulate several pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB) signaling pathways, both of which are central to the inflammatory response.[8]

FiveASA_Pathway FiveASA 5-ASA PPARg PPAR-γ FiveASA->PPARg Activates IKK IKK FiveASA->IKK Inhibits NFkB NF-κB PPARg->NFkB Inhibits Gene_Expression Down-regulation of Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) NFkB->Gene_Expression Activates Transcription Of Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli Pro_Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases

5-ASA's modulation of inflammatory pathways.

Experimental Protocols

The following are summaries of the methodologies used in the preclinical studies to assess the down-regulation of inflammatory genes.

This compound in TNBS-Induced Colitis in Rats[1]
  • Animal Model: Male Wistar rats.

  • Induction of Colitis: Intrarectal administration of trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

  • Treatment Groups:

    • Control (vehicle)

    • TNBS + vehicle

    • TNBS + this compound (10 mg/kg or 30 mg/kg, orally, twice daily for 7 days)

    • TNBS + Sulphasalazine (30 mg/kg, orally, twice daily for 7 days)

  • Sample Collection: Colon samples were collected after 7 days of treatment.

  • Gene Expression Analysis:

    • RNA Extraction: Total RNA was isolated from colonic tissue.

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of TNF-α, IL-1β, IL-6, and IL-17 mRNA were quantified using specific primers and probes. Gene expression was normalized to a housekeeping gene.

Mesalazine (5-ASA) in DSS-Induced Colitis in Mice[6]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water.

  • Treatment Groups:

    • Control

    • DSS + vehicle

    • DSS + Mesalazine

  • Sample Collection: Colon tissue was collected after the treatment period.

  • Gene Expression Analysis:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of TNF-α, IL-1α, IL-6, and IL-8 in colon tissue homogenates were quantified. While this measures protein and not directly gene expression, it is a common method to assess the downstream effects of gene expression changes.

Experimental_Workflow Start Induction of Colitis (e.g., TNBS or DSS) Treatment Drug Administration (this compound or 5-ASA) Start->Treatment Sample_Collection Colon Tissue Collection Treatment->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction qPCR Quantitative RT-PCR RNA_Extraction->qPCR Data_Analysis Data Analysis (Gene Expression Quantification) qPCR->Data_Analysis

Generalized experimental workflow for gene expression analysis.

Summary and Conclusion

The available evidence, primarily from preclinical models, suggests that both this compound and 5-ASA are effective in down-regulating the expression of key pro-inflammatory genes. The dual mechanism of this compound, targeting both the PAF and 5-ASA pathways, may offer a broader spectrum of anti-inflammatory activity.[1] The preclinical data presented here indicates that this compound may have a more pronounced effect on certain cytokines, such as IL-1β and IL-17, compared to a 5-ASA prodrug.[1]

References

A Meta-Analysis of Dersalazine Clinical Trial Data for Mild to Moderate Ulcerative Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dersalazine with alternative treatments for mild to moderate ulcerative colitis (UC). The analysis is based on available Phase II clinical trial data for this compound and a meta-analysis of published data for comparator drugs.

Executive Summary

This compound, a novel compound combining a platelet-activating factor (PAF) antagonist with 5-aminosalicylic acid (5-ASA), has shown promise in a Phase II clinical trial for the treatment of mild to moderate ulcerative colitis. The trial demonstrated a notable clinical remission rate for this compound compared to both placebo and the active comparator, mesalazine. This guide will delve into the specifics of the available data, comparing this compound's efficacy, safety, and mechanism of action against established first- and second-line therapies for mild to moderate UC, including aminosalicylates, corticosteroids, and thiopurines.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the this compound Phase II clinical trial and representative data for alternative treatments derived from meta-analyses and large-scale clinical trials.

Table 1: Efficacy of this compound vs. Comparators in Mild to Moderate Ulcerative Colitis (4-Week Induction)

TreatmentDosageClinical Remission RatePlacebo Response RateComparator Response RateSource(s)
This compound Sodium 1200 mg / 12h46.2%10%12.5% (Mesalazine)[1]
Mesalazine (Oral) 2-4 g / day22.0% - 76.3% (Efficacy Rate)Varies by study-[2][3]
Mesalazine (Oral + Rectal) ≥2 g/day (oral) + ≥1 g/day (rectal)~57-64%~33-43%-[4][5]
Budesonide MMX 9 mg / day17.9%7.4%-[4]

Table 2: Safety Profile of this compound vs. Comparators

TreatmentCommon Adverse EventsSerious Adverse EventsSource(s)
This compound Sodium Increased liver enzymes (2/13 patients, returned to normal on treatment interruption)No serious adverse reactions reported in the Phase II trial.[1]
Mesalazine Headache, nausea, abdominal pain, nasopharyngitis, rash, loss of appetite, flatulence, fever. Generally similar to placebo.Rare instances of nephrotoxicity.[3][6]
Corticosteroids (e.g., Prednisone) Weight gain, mood swings, insomnia, acne, glucose intolerance.Osteoporosis, adrenal suppression, increased risk of infection with long-term use.[7][8][9]
Thiopurines (Azathioprine, 6-MP) Nausea, vomiting, fatigue, rash, pancreatitis.Bone marrow suppression, hepatotoxicity, increased risk of lymphoma.[10][11][12]

Experimental Protocols

This compound Phase II Proof-of-Concept Study (NCT00808977)

Objective: To assess the clinical safety and activity of this compound sodium in patients with mild to moderate active ulcerative colitis.[1]

Study Design: A double-blind, randomized, parallel-group study.[1]

Participants: 34 patients with a Mayo score ≥ 5 and ≤ 10, including a sigmoidoscopy subscore ≥ 2.[1]

Intervention Arms:

  • This compound sodium: 1200 mg administered orally every 12 hours for 4 weeks.[1]

  • Mesalazine: 1200 mg administered orally every 12 hours for 4 weeks.[1]

  • Placebo: Administered orally for 4 weeks.[1]

Primary Outcome Measures:

  • Clinical remission at week 4, defined by a full Mayo score.[1]

Secondary Outcome Measures:

  • Partial Mayo score at week 2.[1]

  • Safety and tolerability, assessed by monitoring adverse events.[1]

Follow-up: All patients received open-label mesalazine for an additional 4 weeks, with a final visit at week 8.[1]

Representative Mesalazine Clinical Trial Protocol (General Overview)

Objective: To evaluate the efficacy and safety of oral mesalazine for the induction of remission in patients with mild to moderate active ulcerative colitis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-controlled, parallel-group study.[2][13]

Participants: Patients with a diagnosis of mild to moderate ulcerative colitis, typically defined by a validated scoring system such as the Ulcerative Colitis Disease Activity Index (UC-DAI) or Mayo Score.[2]

Intervention Arms:

  • Oral mesalazine at various doses (e.g., 2.4 g/day , 4.8 g/day ).[3]

  • Placebo or an active comparator (e.g., another formulation of mesalazine).[13]

Primary Outcome Measures:

  • Clinical remission at a predefined time point (e.g., 8 weeks), defined by a significant reduction in the UC-DAI or Mayo score.[2]

Secondary Outcome Measures:

  • Clinical response (a defined decrease in disease activity score).

  • Endoscopic improvement or remission.

  • Safety and tolerability.

Mandatory Visualization

Dersalazine_Mechanism_of_Action cluster_inflammatory_cascade Inflammatory Cascade in Ulcerative Colitis cluster_dersalazine_action This compound Intervention PAF Platelet-Activating Factor (PAF) Inflammation Intestinal Inflammation PAF->Inflammation promotes IL17 Interleukin-17 (IL-17) IL17->Inflammation promotes This compound This compound This compound->IL17 down-regulates production UR12715 UR-12715 (PAF Antagonist) This compound->UR12715 releases FiveASA 5-Aminosalicylic Acid (5-ASA) This compound->FiveASA releases UR12715->PAF inhibits FiveASA->Inflammation inhibits

Caption: Mechanism of Action of this compound in Ulcerative Colitis.

Dersalazine_PhaseII_Workflow Screening Patient Screening (Mild to Moderate UC, Mayo Score 5-10) Randomization Randomization (1:1:1) Screening->Randomization Arm1 This compound 1200 mg / 12h Randomization->Arm1 Arm2 Mesalazine 1200 mg / 12h Randomization->Arm2 Arm3 Placebo Randomization->Arm3 TreatmentW4 4 Weeks Double-Blind Treatment Arm1->TreatmentW4 Arm2->TreatmentW4 Arm3->TreatmentW4 AssessmentW4 Week 4 Assessment (Full Mayo Score, Safety) TreatmentW4->AssessmentW4 OpenLabel 4 Weeks Open-Label Mesalazine (All Patients) AssessmentW4->OpenLabel AssessmentW8 Week 8 Final Visit OpenLabel->AssessmentW8

Caption: this compound Phase II Clinical Trial Workflow.

Comparison with Alternatives

Aminosalicylates (5-ASA)

Mesalazine is a cornerstone of treatment for mild to moderate UC.[3] The efficacy of oral mesalazine varies depending on the formulation and dosage, with higher doses generally showing better outcomes.[2] Combining oral and rectal 5-ASA therapy has been shown to be more effective than oral therapy alone.[4][5] The 46.2% clinical remission rate observed with this compound in its Phase II trial appears favorable when compared to some studies of mesalazine monotherapy, although direct comparisons are limited by differences in study design and patient populations.[1]

Corticosteroids

Oral corticosteroids, such as prednisone, are effective for inducing remission in patients with moderate UC who have not responded to 5-ASA agents.[7] However, their use is associated with a significant side-effect profile, particularly with long-term administration, making them unsuitable for maintenance therapy.[8][9] Budesonide MMX is a newer corticosteroid with extensive first-pass metabolism, which reduces systemic side effects.[4] this compound offers a potential steroid-sparing alternative.

Thiopurines

Thiopurines, such as azathioprine and 6-mercaptopurine, are immunomodulators used for maintaining remission in patients who are steroid-dependent or have failed 5-ASA therapy.[10][12] Their onset of action is slow, often taking several months. Thiopurines are associated with potentially serious side effects that require monitoring.[11] this compound's faster onset of action, as suggested by the 4-week trial, could be an advantage.

Conclusion

The available Phase II clinical trial data for this compound suggest it is a promising new therapeutic option for mild to moderate ulcerative colitis, demonstrating a higher rate of clinical remission at 4 weeks compared to both placebo and mesalazine in this initial study.[1] Its dual mechanism of action, targeting both PAF and inflammatory pathways via 5-ASA, is a novel approach. Further larger-scale Phase III trials are necessary to confirm these findings, establish a more comprehensive safety profile, and determine its long-term efficacy in maintaining remission. For researchers and drug development professionals, this compound represents an intriguing molecule that warrants further investigation as a potential addition to the armamentarium for managing ulcerative colitis.

References

Safety Operating Guide

Navigating the Safe Disposal of Dersalazine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dersalazine, also known as Mesalamine or 5-aminosalicylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound can cause skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or other approved eye protection.[1][2][3]

  • Hand Protection: Wear suitable, impervious chemical-resistant gloves.[1][2]

  • Protective Clothing: Long-sleeved clothing is recommended to prevent skin contact.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or when handling dust, use a suitable respiratory equipment.[3]

Quantitative Hazard Data

The following table summarizes key quantitative toxicological data for this compound (Mesalamine).

Data PointValueSpeciesSource
LD50 Oral2,800 mg/kgRat

Step-by-Step Disposal Procedures

Method 1: Drug Take-Back Programs (Preferred)

The most environmentally sound method for disposing of unused medicines is through a designated drug take-back program.[4][5][6][7] These programs ensure that the drug is disposed of in a controlled and safe manner. To find a local take-back program, you can check with your institution's environmental health and safety office, or consult resources from the Drug Enforcement Administration (DEA) or local law enforcement agencies.[4][5]

Method 2: Disposal in Household Trash (If Take-Back is Unavailable)

If a drug take-back program is not accessible, follow these steps to dispose of this compound in the trash. This method aims to render the drug unappealing and prevent accidental ingestion or environmental release.[4][5][6][7][8]

Experimental Protocol for In-House Disposal:

  • Do Not Crush: Do not crush the tablets or capsules.[8]

  • Remove from Original Container: Take the this compound out of its original packaging.

  • Mix with Undesirable Substance: Place the medication in a sealable plastic bag or a disposable container with a lid. Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[4][5][6][7][8] This step makes the drug less attractive to children and pets and helps to prevent diversion.

  • Seal and Dispose: Seal the bag or container securely.

  • Place in Trash: Dispose of the sealed container in the household or laboratory trash.

  • De-identify Packaging: Before recycling or discarding the original packaging, be sure to remove or scratch out all personal and identifying information from the prescription label to protect privacy.[5][8]

Important Note on Flushing: Unless specifically instructed by the medication's labeling, do not flush this compound down the toilet or drain.[4][5][6] Pharmaceuticals can pass through wastewater treatment systems and enter rivers and lakes, potentially harming aquatic life.[6][9][10] An environmental assessment by the FDA has indicated that mesalamine is "readily biodegradable" and not expected to be toxic to organisms at anticipated environmental concentrations.[11] However, adhering to the no-flush rule for pharmaceuticals is a best practice to minimize environmental contamination.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dersalazine_Disposal_Workflow start Start: this compound for Disposal check_take_back Is a drug take-back program available? start->check_take_back take_back Dispose via approved take-back program check_take_back->take_back Yes household_trash Prepare for household trash disposal check_take_back->household_trash No end End: Disposal Complete take_back->end mix Mix with undesirable substance (e.g., coffee grounds) household_trash->mix seal Place in a sealed container mix->seal dispose_trash Dispose of in trash receptacle seal->dispose_trash deidentify Scratch out personal info on original packaging dispose_trash->deidentify deidentify->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dersalazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dersalazine, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.

Hazard Identification and Toxicology Summary

This compound is a compound that requires careful handling due to its potential health effects. It can cause skin and serious eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation[1][2][3].

Toxicological Data Measurement Species
Acute Oral Toxicity (LD50)2,800 mg/kgRat

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact[4].

Recommended Personal Protective Equipment:
  • Hand Protection: Wear compatible chemical-resistant gloves[3].

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. If splashing is a risk, a face shield is recommended[2][3].

  • Skin and Body Protection: A lab coat or long-sleeved protective clothing is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be considered[1][3].

  • Respiratory Protection: Handle this compound in a well-ventilated area. If dust is generated or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][3].

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure you are in a well-ventilated area, preferably a chemical fume hood[1].

    • Assemble all necessary equipment and materials before handling the compound.

    • Put on all required Personal Protective Equipment (PPE).

  • Handling:

    • Avoid breathing dust[1].

    • Prevent contact with skin and eyes[1].

    • Wash hands and skin thoroughly after handling[1].

    • Contaminated work clothing should not be allowed out of the workplace.

  • Storage:

    • Store in a well-ventilated place[2].

    • Keep the container tightly closed[2].

    • Store in a locked-up area[2].

Emergency First Aid Procedures:
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[1].

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If irritation or a rash occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical advice[2].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:
  • Unused or Expired this compound:

    • Dispose of the contents and container at an approved waste disposal plant[2]. Do not dispose of it in household trash or flush it down the toilet[5][6].

    • For laboratory settings, treat as chemical waste and follow your institution's and local regulations for hazardous waste disposal.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, paper towels, or weighing boats, should be considered contaminated.

    • Place these materials in a sealed, labeled container for hazardous waste disposal.

  • Empty Containers:

    • Thoroughly rinse empty containers with an appropriate solvent.

    • Dispose of the rinsed containers in accordance with local regulations. The rinsate should be collected and disposed of as hazardous waste.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe handling Step 2: Handle this compound in a Ventilated Area ppe->handling storage Step 3: Store Properly in a Secure Location handling->storage decontamination Step 4: Decontaminate Work Area and Remove PPE storage->decontamination disposal Step 5: Dispose of Waste According to Protocol decontamination->disposal end End: Procedure Complete disposal->end

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.